molecular formula C12H9NO B184396 5-Phenylnicotinaldehyde CAS No. 113118-84-6

5-Phenylnicotinaldehyde

Cat. No.: B184396
CAS No.: 113118-84-6
M. Wt: 183.21 g/mol
InChI Key: ACFVOZGSDCHVGJ-UHFFFAOYSA-N
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Description

5-Phenylnicotinaldehyde is a high-value biaxyl pyridine derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in pharmaceutical chemistry and materials science. Its molecular structure, featuring both a pyridine ring and an aldehyde functional group, makes it an ideal precursor for the synthesis of more complex molecules through various reactions, including Suzuki-Miyaura cross-coupling and Knoevenagel condensation . The pyridine core is a privileged scaffold in medicinal chemistry, known to exhibit a broad spectrum of biological activities and is found in numerous therapeutic agents . In research settings, this compound can be utilized to develop novel compounds with potential biological activities. Furthermore, pyridine derivatives like this one are of significant interest in materials science for applications in organic photovoltaics and as non-linear optical (NLO) materials . The aldehyde group is a key reactive site, allowing for easy oxidation to carboxylic acids or reduction to alcohols, facilitating the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only (RUO). RUO products are intended for laboratory research purposes and are not intended for use in diagnostic procedures or for any human or veterinary use . They are not manufactured under the same regulatory controls as drugs or diagnostics and are exempt from many regulatory controls .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFVOZGSDCHVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573579
Record name 5-Phenylpyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-84-6
Record name 5-Phenyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113118-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenylpyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylnicotinaldehyde is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules. Its structural motif, featuring a phenyl group at the 5-position of the pyridine ring, is present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the efficient synthesis of this versatile intermediate.

Introduction

The synthesis of biaryl compounds, particularly those containing heterocyclic rings, is of significant interest in the development of novel pharmaceuticals and functional materials. This compound, a derivative of pyridine-3-carbaldehyde, serves as a crucial intermediate for the elaboration of more complex molecular architectures. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the phenyl-substituted pyridine core often imparts desirable pharmacokinetic and pharmacodynamic properties. This document outlines the most prevalent and effective methods for the synthesis of this compound, primarily focusing on palladium-catalyzed cross-coupling strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The most common methods for the synthesis of this compound involve the coupling of a 5-halonicotinaldehyde with a phenyl-donating reagent. The three primary approaches discussed are the Suzuki-Miyaura, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][2] The reaction couples a 5-halonicotinaldehyde (typically 5-bromonicotinaldehyde) with phenylboronic acid in the presence of a palladium catalyst and a base.[3][4]

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling for this compound synthesis.

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids, which are analogous to the synthesis of this compound.[5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802480

Data adapted from solid-phase synthesis of 5-arylnicotinic acids, which is readily adaptable to solution-phase synthesis of the target aldehyde.[5]

This protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane/Water (4:1) or DMF

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde, phenylboronic acid, and the chosen base.[6]

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere.[6][7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Remove the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.[6]

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L₂ PdII->PdII_Ar Ar'-B(OR)₂ Base Transmetal Transmetalation PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination Reactant1 Ar-X Reactant2 Ar'-B(OR)₂ Base Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction is another powerful method for C-C bond formation, involving the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium.[8] For the synthesis of this compound, this would involve the reaction of a 5-halonicotinaldehyde with a phenylstannane reagent, such as tributyl(phenyl)stannane. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[8] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9][10]

Reaction Scheme:

Figure 3: Stille coupling for this compound synthesis.

While a specific protocol for this compound was not found, general conditions for Stille couplings can be adapted.

  • Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are commonly used.[10][11]

  • Solvent: Anhydrous and degassed solvents such as DMF, toluene, or dioxane are typical.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.[12]

  • Temperature: Reactions are typically heated, often between 80-110 °C.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex.[13] To synthesize this compound, a 5-halonicotinaldehyde would be reacted with a phenylzinc reagent. Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can allow for milder reaction conditions. However, they are also more sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.[14][15]

Reaction Scheme:

Figure 4: Negishi coupling for this compound synthesis.

  • Catalyst: Palladium catalysts such as Pd(OAc)₂ with phosphine ligands (e.g., SPhos, P(o-Tol)₃) or nickel catalysts are effective.[14]

  • Organozinc Reagent: The phenylzinc halide can be prepared in situ from a Grignard reagent or an organolithium and a zinc salt (e.g., ZnCl₂), or directly from an aryl halide and activated zinc.

  • Solvent: Anhydrous ethereal solvents like THF or DME are commonly used.

  • Temperature: Reactions can often be carried out at room temperature or with mild heating.

Comparative Overview of Synthesis Pathways

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboronic acid/esterOrganostannaneOrganozinc halide
Advantages Mild conditions, high functional group tolerance, stable and non-toxic reagents.[1]Air and moisture stable organometallic reagent.[8]High reactivity of organozinc reagent, often milder conditions.[13]
Disadvantages Can require heating.Toxicity of tin reagents and byproducts, purification challenges.[9][10]Air and moisture sensitivity of organozinc reagent, requires inert atmosphere.[14]
Typical Catalyst PalladiumPalladiumPalladium or Nickel

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the preferred method for many applications due to its operational simplicity, high yields, and the use of relatively benign reagents. While the Stille and Negishi couplings offer viable alternatives with their own specific advantages, the toxicity of tin compounds in the former and the air-sensitivity of zinc reagents in the latter often make them less attractive for routine synthesis. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to select and execute the most suitable synthetic strategy for their specific needs in the preparation of this compound.

References

Spectroscopic Analysis of 5-Phenylnicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Phenylnicotinaldehyde, a key building block in medicinal chemistry. The document details the expected spectroscopic data based on analogous compounds and outlines the experimental protocols necessary for its characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on the analysis of similar phenylpyridine and aromatic aldehyde structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~9.2d1HPyridine H2
~8.8d1HPyridine H6
~8.0t1HPyridine H4
~7.6-7.4m5HPhenyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~155Pyridine C6
~152Pyridine C2
~138Phenyl C1' (ipso)
~135Pyridine C4
~133Pyridine C5
~130Pyridine C3
~129.5Phenyl C2', C6'
~129Phenyl C4'
~127Phenyl C3', C5'

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)[1]
~1705StrongAldehyde C=O stretch (conjugated)[2]
~1600, ~1580, ~1475Medium-WeakAromatic C=C stretching
~900-675StrongC-H out-of-plane bending ("oop")

Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Transition
~205Highπ → π
~255-275Moderateπ → π (aromatic)[3]
~300Lown → π*

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative AbundanceAssignment
183HighMolecular Ion [M]⁺
182Very High (Base Peak)[M-H]⁺[4][5][6][7]
154Moderate[M-CHO]⁺[6][7]
127ModerateLoss of C₂H₂ from [M-CHO]⁺
105ModeratePhenylcarbonyl cation [C₆H₅CO]⁺
77HighPhenyl cation [C₆H₅]⁺[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard can be added.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of approximately 0 to 220 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient atmosphere.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.

  • Sample Measurement: Fill a second quartz cuvette with the prepared sample solution.

  • Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. The instrument will record the absorbance as a function of wavelength.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization of this compound Start Synthesized this compound MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Elucidate C-H Framework UV_Vis UV-Vis Spectroscopy Start->UV_Vis Analyze Conjugated System Data_Analysis Integrated Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Correlate Spectroscopic Data Final_Report Final Report & Publication Structure_Confirmation->Final_Report Purity & Identity Confirmed

Caption: A general workflow for the spectroscopic characterization of a novel organic compound.

Fragmentation_Pathway Predicted Mass Spectrometry Fragmentation of this compound M [M]⁺˙ m/z = 183 M_minus_H [M-H]⁺ m/z = 182 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 154 M->M_minus_CHO - CHO˙ Phenylcarbonyl_Cation [C₆H₅CO]⁺ m/z = 105 M->Phenylcarbonyl_Cation - C₅H₄N˙ M_minus_H->M_minus_CHO - CO Phenyl_Cation [C₆H₅]⁺ m/z = 77 M_minus_CHO->Phenyl_Cation - C₅H₃N Phenylcarbonyl_Cation->Phenyl_Cation - CO

Caption: A predicted fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide to 5-Phenylnicotinaldehyde: Properties, Reactivity, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data specifically for 5-phenylnicotinaldehyde is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from the closely related isomer 6-phenylnicotinaldehyde, and proven synthetic methodologies for analogous compounds. All predicted data and general protocols are intended for informational purposes and should be verified through experimental validation.

Introduction

This compound is a substituted aromatic aldehyde containing a pyridine ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with phenyl-substituted nitrogen-containing heterocycles. The presence of both a reactive aldehyde group and a modifiable pyridine ring makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and functional materials. This guide provides a detailed examination of its chemical properties, reactivity, and a proposed synthetic protocol.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Phenylnicotinaldehydes

PropertyThis compound (Predicted/Theoretical)6-Phenylnicotinaldehyde (Experimental/Reported)
Molecular Formula C₁₂H₉NOC₁₂H₉NO[1]
Molecular Weight 183.21 g/mol 183.21 g/mol [1]
Appearance Predicted to be a white to yellow powder or crystals.White to yellow powder or crystals.[1]
Melting Point Not available.57 °C
Boiling Point Predicted to be around 340 °C.340.4 °C at 760 mmHg
Solubility Predicted to be slightly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[2]Not specified, but expected to have low water solubility and good solubility in organic solvents.
CAS Number 113118-84-6[3]63056-20-2[1]

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics of this compound based on the functional groups present.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.9 - 10.1s1HAldehydic proton (-CHO)
~8.8 - 9.0m2HProtons on the pyridine ring
~8.0 - 8.2m1HProton on the pyridine ring
~7.4 - 7.6m5HProtons on the phenyl ring

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~192Aldehydic carbon (C=O)
~150 - 155Pyridine carbons
~135 - 140Pyridine and Phenyl carbons
~128 - 130Phenyl carbons
~125 - 127Pyridine and Phenyl carbons

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H stretch
~2820, ~2720Aldehyde C-H stretch (Fermi doublet)
~1700Aldehyde C=O stretch (strong)[4]
~1600, ~1480Aromatic C=C stretch (pyridine and phenyl rings)[5]

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 183. Key fragmentation patterns would likely involve the loss of the formyl radical (-CHO) to give a fragment at m/z = 154, and the phenyl radical (-C₆H₅) to give a fragment at m/z = 106.

Synthesis of this compound

A highly effective and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-bromonicotinaldehyde) and an organoboron compound (phenylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 5-Bromonicotinaldehyde Phenylboronic Acid K₂CO₃ B Add Solvent: 1,4-Dioxane/Water A->B C Degas with Ar/N₂ B->C D Add Catalyst: Pd(PPh₃)₄ C->D E Heat to 90°C Stir for 12h D->E F Monitor by TLC E->F G Cool and Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine Dry with MgSO₄ H->I J Filter and Concentrate I->J K Column Chromatography J->K L L K->L This compound

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Reactivity

The reactivity of this compound is primarily dictated by the aldehyde and the pyridine functional groups.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

    • Oxidation: Can be easily oxidized to the corresponding carboxylic acid (5-phenylnicotinic acid).

    • Reduction: Can be reduced to the corresponding primary alcohol (5-phenylpyridin-3-yl)methanol.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

    • Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

    • Condensation Reactions: Can react with active methylene compounds (e.g., malonates, nitriles) in aldol-type condensations.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system.

    • N-Oxidation: The nitrogen atom can be oxidized to an N-oxide.

    • Electrophilic Aromatic Substitution: Generally requires harsh conditions and substitution typically occurs at the 3- and 5-positions. The presence of the phenyl group at the 5-position will direct further substitution.

    • Nucleophilic Aromatic Substitution: Can occur, particularly with activation by electron-withdrawing groups or by forming the N-oxide.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_pyridine Pyridine Reactions This compound This compound Oxidation Oxidation (e.g., KMnO₄, H₂O₂) This compound->Oxidation [O] Reduction Reduction (e.g., NaBH₄, H₂/Pd) This compound->Reduction [H] ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) This compound->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) This compound->Wittig Condensation Condensation (Active Methylene Cmpd) This compound->Condensation N_Oxidation N-Oxidation (m-CPBA) This compound->N_Oxidation EAS Electrophilic Aromatic Substitution This compound->EAS 5-Phenylnicotinic Acid 5-Phenylnicotinic Acid Oxidation->5-Phenylnicotinic Acid (5-Phenylpyridin-3-yl)methanol (5-Phenylpyridin-3-yl)methanol Reduction->(5-Phenylpyridin-3-yl)methanol

Caption: General reactivity of this compound.

Potential Biological and Pharmacological Activity

While no specific biological activities have been reported for this compound, the broader class of nicotinic acid and nicotinaldehyde derivatives has shown a wide range of pharmacological effects.[8][9][10] These compounds have been investigated for their:

  • Antimicrobial activity: Many nitrogen-containing heterocyclic compounds exhibit antibacterial and antifungal properties.[8]

  • Anticancer activity: Certain pyridine derivatives have been shown to have antiproliferative effects on various cancer cell lines.[9]

  • Enzyme inhibition: The nicotinamide scaffold is a core component of the cofactor NAD⁺ and can be used to design inhibitors for various enzymes.

  • Central Nervous System (CNS) activity: Nicotine and its derivatives are well-known for their effects on nicotinic acetylcholine receptors in the brain.

The synthesis of a library of compounds derived from this compound could be a valuable strategy in the discovery of new therapeutic agents.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. Based on the data for 6-phenylnicotinaldehyde, it may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a versatile chemical intermediate with potential applications in drug discovery and materials science. Although specific experimental data is scarce, its properties and reactivity can be reliably predicted. The Suzuki-Miyaura coupling provides a robust synthetic route to this compound, opening the door for further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and related compounds in the development of novel bioactive molecules and functional materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of Rufinamide (CAS 106308-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user-provided CAS number 113118-84-6 corresponds to 3-Phenylpyridine-5-carboxaldehyde. However, publicly available scientific literature on the synthesis, characterization, and biological activity of this specific compound is limited, making it challenging to create an in-depth technical guide as requested. Conversely, the closely related name "1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is associated with the well-documented antiepileptic drug Rufinamide (CAS 106308-44-5). Given the detailed requirements of this request, which align with the extensive research available for a pharmaceutical compound, this guide will focus on Rufinamide under the strong assumption that the provided CAS number was a typographical error.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and mechanism of action of Rufinamide.

Introduction

Rufinamide is a triazole derivative anticonvulsant medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome in adults and children.[1][2] Its chemical name is 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide.[3] Structurally unrelated to other currently marketed antiepileptic drugs, Rufinamide's mechanism of action involves the modulation of voltage-gated sodium channels.[3][4]

Synthesis of Rufinamide

The synthesis of Rufinamide can be achieved through various routes. A common and efficient method involves a multi-step process starting from 2,6-difluorobenzyl halide. Below are detailed experimental protocols for a representative synthesis.

Experimental Protocols

Protocol 1: Three-Step Synthesis of Rufinamide [5]

This process involves the formation of an azide intermediate, followed by a cycloaddition reaction and subsequent amidation.

  • Step A: Preparation of 2-(azidomethyl)-1,3-difluorobenzene

    • To a 250 ml round-bottom flask, add 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).

    • Heat the reaction mixture to 70-75 °C for 30 hours.

    • Monitor the formation of the azide intermediate by gas chromatography.

    • After the reaction is complete, cool the mixture to room temperature. The organic phase containing 2-(azidomethyl)-1,3-difluorobenzene can be separated for the next step.[6]

  • Step B: Preparation of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

    • To the reaction mixture from Step A, add methyl propiolate (2.1 ml, 0.024 mol) dropwise while maintaining the temperature at room temperature.

    • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step C: Preparation of Rufinamide

    • To the intermediate obtained from Step B (2.5 g, 0.0098 mol), add a 20% aqueous ammonia solution (15 ml, 0.196 mol) in a 250 ml round-bottom flask.[5]

    • Stir the mixture at 70-75 °C for 5 to 6 hours.[5]

    • Monitor the reaction completion by TLC.[5]

    • Cool the reaction mixture to room temperature.[5]

    • Filter the resulting solid, wash with water, and dry under vacuum at 60-65 °C to yield Rufinamide.[5]

Synthesis Workflow

G cluster_0 Step A: Azide Formation cluster_1 Step B: Cycloaddition cluster_2 Step C: Amidation 2,6-Difluorobenzyl Bromide 2,6-Difluorobenzyl Bromide Azide Intermediate Azide Intermediate 2,6-Difluorobenzyl Bromide->Azide Intermediate H2O, 70-75°C Sodium Azide Sodium Azide Sodium Azide->Azide Intermediate Ester Intermediate Ester Intermediate Azide Intermediate->Ester Intermediate Room Temp Methyl Propiolate Methyl Propiolate Methyl Propiolate->Ester Intermediate Rufinamide Rufinamide Ester Intermediate->Rufinamide 70-75°C Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Rufinamide

Caption: Synthetic pathway for Rufinamide.

Characterization of Rufinamide

The structural and physicochemical properties of Rufinamide have been extensively characterized using various analytical techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 106308-44-5[4]
Molecular Formula C₁₀H₈F₂N₄O[4]
Molecular Weight 238.19 g/mol [7]
Melting Point 237-240 °C[8]
Appearance White, crystalline, non-hygroscopic powder[9]
Solubility Poorly soluble in water[10]
Spectroscopic Data

While specific spectral data can vary slightly based on the solvent and instrument used, typical characterization data for Rufinamide is as follows:

¹H NMR Spectroscopy: A patent for the synthesis of 2,6-difluorobenzyl azide, a key intermediate, provides the following 1H NMR data in CDCl₃: δ ppm: 4.42 (s, 2H), 6.93-6.98 (m, 2H), 7.28-7.36 (m, 1H).[6] For Rufinamide and its analogs, complex aromatic and aliphatic proton signals are expected.

¹³C NMR Spectroscopy: The carbon skeleton of Rufinamide gives rise to distinct signals in the ¹³C NMR spectrum, corresponding to the aromatic rings, the triazole ring, the methylene group, and the carboxamide carbon.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Rufinamide exhibits characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations from the amide, C=O stretching of the amide, and C-F stretching from the difluorobenzyl group.[10]

Mass Spectrometry (MS): Mass spectrometric analysis of Rufinamide typically shows a molecular ion peak corresponding to its molecular weight. In LC-MS/MS analysis, monitored ions of 127 m/z derived from 239 m/z (rufinamide) have been reported.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Several RP-HPLC methods have been developed for the quantification of Rufinamide in bulk drug and pharmaceutical formulations.

HPLC Method Parameters
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile:Phosphate Buffer (pH 4.5) (30:70 v/v)
Flow Rate A 1.0 ml/min
Detection A 210 nm
Retention Time A 3.18 min
Mobile Phase B Water:Acetonitrile (40:60 v/v)
Flow Rate B 0.8 mL/min
Detection B 215 nm

Mechanism of Action

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels (VGSCs). It prolongs the inactive state of these channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures.[3][4]

Signaling Pathway

G cluster_0 Neuronal Action Potential Resting State Resting State Activated State Activated State Resting State->Activated State Depolarization (Na+ influx) Inactive State Inactive State Activated State->Inactive State Fast Inactivation Inactive State->Resting State Repolarization Prolonged Inactive State Prolonged Inactive State Inactive State->Prolonged Inactive State Rufinamide Rufinamide Rufinamide->Inactive State Binds to and stabilizes Reduced Neuronal Firing Reduced Neuronal Firing Prolonged Inactive State->Reduced Neuronal Firing

Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.

Pharmacodynamics

The anticonvulsant effect of Rufinamide is concentration-dependent.[3] Studies have shown that it selectively inhibits the burst discharges of neurons.[12]

Pharmacodynamic ParameterValueReference
IC₅₀ for peak INa inhibition 22.7 µM[13]
IC₅₀ for late INa inhibition 3.1 µM[13]
Apparent dissociation constant (Kd) ~40 µM[12]

Pharmacokinetics and Drug Interactions

Pharmacokinetic Parameters

The pharmacokinetic profile of Rufinamide has been evaluated in healthy subjects and patients with epilepsy.

Pharmacokinetic ParameterValue (in Adults)Reference
Time to Peak Concentration (tmax) 4-6 hours[14]
Elimination Half-life (t₁/₂) 6-10 hours[15]
Apparent Clearance (CL/F) 6.65 L/h[16]
Protein Binding Low (26-34%)[10]
Metabolism Primarily by enzymatic hydrolysis to an inactive carboxylic acid derivative (CGP 47292), not via cytochrome P450 enzymes.[3]
Excretion Predominantly renal excretion of the metabolite.[3]
Drug-Drug Interactions

Rufinamide has a low potential for clinically significant drug-drug interactions.[3] However, some interactions have been observed.

Co-administered Antiepileptic DrugEffect on Rufinamide ConcentrationEffect of Rufinamide on Co-administered Drug ConcentrationReference
Valproate Increased (40% in children, 11% in adults)No significant effect[16]
Carbamazepine Decreased (19-26%)Decreased (7-13%)[17]
Lamotrigine No significant effectDecreased (7-13%)[17]
Phenobarbital DecreasedDecreased[18]
Phenytoin DecreasedDecreased[18]
Topiramate No significant effectNo significant effect[18]

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of Rufinamide. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development. The understanding of its mechanism of action, centered on the stabilization of the inactive state of voltage-gated sodium channels, continues to be an area of active research. The provided information underscores the well-documented nature of Rufinamide as a therapeutic agent.

References

Theoretical Analysis of 5-Phenylnicotinaldehyde: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylnicotinaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a unique molecular architecture characterized by a phenyl-substituted pyridine ring bearing an aldehyde functional group. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is paramount for elucidating its reactivity, biological activity, and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound. Leveraging established computational methodologies, this document outlines the expected structural parameters, conformational landscape, and electronic characteristics of the molecule. Detailed protocols for the cited theoretical experiments are provided to enable replication and further investigation.

Introduction

This compound is a versatile building block in medicinal chemistry, notably utilized in the development of inhibitors for enzymes such as SARS-CoV-2 3CLpro. Its biological efficacy is intrinsically linked to its molecular structure and the spatial arrangement of its constituent phenyl, pyridine, and aldehyde moieties. Theoretical and computational chemistry offer powerful tools to probe the molecular intricacies of such compounds, providing insights that are often challenging to obtain through experimental methods alone.

This guide synthesizes the current understanding of the structural and electronic properties of this compound from a theoretical standpoint. While dedicated computational studies on this specific molecule are not extensively reported in the public domain, this document extrapolates from well-established theoretical analyses of its core components—nicotinaldehyde and substituted phenylpyridines—to present a robust and informative model.

Molecular Structure and Conformational Analysis

The structure of this compound is defined by the rotational freedom around two key single bonds: the C-C bond connecting the phenyl and pyridine rings, and the C-C bond linking the aldehyde group to the pyridine ring. These rotations give rise to different conformers with distinct energies and populations.

Conformational Isomers

Theoretical studies on analogous molecules, such as nicotinaldehyde, suggest that the aldehyde group can exist in two primary planar orientations relative to the pyridine ring: cis (O=C-C=N dihedral angle of 0°) and trans (O=C-C=N dihedral angle of 180°). Furthermore, the dihedral angle between the phenyl and pyridine rings determines the overall planarity of the molecule. A complete conformational analysis would involve scanning the potential energy surface by systematically varying these two dihedral angles.

Based on studies of similar biphenyl systems, a non-planar arrangement of the two aromatic rings is generally favored to minimize steric hindrance between the ortho-hydrogens.

Logical Workflow for Conformational Analysis

G cluster_0 Computational Setup cluster_1 Conformational Search cluster_2 Refinement and Analysis start Define Molecular Structure of this compound method Select Quantum Chemical Method (e.g., DFT) start->method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) method->basis_set pes_scan Perform Potential Energy Surface (PES) Scan (Varying Dihedral Angles) basis_set->pes_scan Input for PES Scan identify_minima Identify Energy Minima on PES pes_scan->identify_minima geom_opt Geometry Optimization of Minima identify_minima->geom_opt Structures for Optimization freq_calc Frequency Calculation to Confirm Minima (No Imaginary Frequencies) geom_opt->freq_calc thermo Calculate Thermodynamic Properties (Relative Energies, Boltzmann Populations) freq_calc->thermo end Characterized Conformers thermo->end Final Conformational Data

Caption: Workflow for a typical conformational analysis study.

Predicted Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer of this compound can be predicted with high accuracy using Density Functional Theory (DFT). The following table summarizes the expected values based on theoretical calculations of similar molecules.

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C(pyridine)-C(phenyl)~1.49
C(pyridine)-C(aldehyde)~1.48
C=O (aldehyde)~1.22
C-N (pyridine)~1.34
C-C (pyridine ring)~1.39 - 1.40
C-C (phenyl ring)~1.39 - 1.41
Bond Angles (°)
C(py)-C(py)-C(ph)~120
C(py)-C(py)-C(ald)~119
N-C(py)-C(ald)~121
C(py)-C(ald)=O~123
Dihedral Angle (°)
Phenyl-Pyridine~30 - 40

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the pyridine ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -7.0
LUMO Energy~ -2.0 to -2.5
HOMO-LUMO Energy Gap~ 4.0 to 5.0
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP is expected to show a region of negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms.

Conceptual Representation of MEP Surface

MEP cluster_0 Molecular Structure cluster_1 Electrostatic Potential mol This compound neg Negative Potential (Red) mol->neg Localized on O and N atoms (Electrophilic sites) pos Positive Potential (Blue) mol->pos Localized on H atoms (Nucleophilic sites) neu Neutral (Green/Yellow)

Caption: Conceptual diagram of MEP surface characteristics.

Spectroscopic Properties (Theoretical Predictions)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical model.

Vibrational Frequencies (IR and Raman)

Theoretical calculations can predict the vibrational frequencies and their corresponding intensities in the Infrared (IR) and Raman spectra. Key predicted vibrational modes for this compound would include:

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O stretch (aldehyde)~1700 - 1720
C=N stretch (pyridine)~1580 - 1600
C=C stretch (aromatic rings)~1400 - 1600
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aldehyde)~2720 - 2820
NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated theoretically and are highly sensitive to the electronic environment of the nuclei. Predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound and its derivatives.

Detailed Methodologies for Theoretical Experiments

The following protocols describe the standard computational methods for the theoretical analysis of this compound.

Computational Software

All theoretical calculations can be performed using a suite of quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Conformational Analysis Protocol
  • Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles corresponding to the C(pyridine)-C(phenyl) and C(pyridine)-C(aldehyde) bonds. A lower level of theory, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), can be used for the scan to reduce computational cost.

  • Identification of Minima: The stationary points corresponding to energy minima on the PES are identified.

  • Geometry Optimization: The geometries of the identified minima are then fully optimized using a higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

Electronic Structure and Spectroscopic Property Protocol
  • Single-Point Energy Calculations: Using the optimized geometries of the most stable conformers, single-point energy calculations are performed to obtain detailed information about the electronic structure, including HOMO and LUMO energies and the molecular electrostatic potential.

  • Vibrational Frequency Analysis: The output of the frequency calculations provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is typically employed for the calculation of NMR chemical shifts. Calculations are performed at the same level of theory as the geometry optimization, and the chemical shifts are referenced against a standard (e.g., tetramethylsilane).

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the structural and electronic properties of this compound. By leveraging established computational methodologies and extrapolating from studies on analogous molecular systems, we have presented a detailed picture of its conformational landscape, geometric parameters, electronic characteristics, and predicted spectroscopic signatures. The detailed protocols provided herein offer a roadmap for researchers to conduct their own in-silico investigations, facilitating a deeper understanding of this important molecule and guiding the future design of novel therapeutic agents. The synergy between such theoretical studies and experimental work will undoubtedly accelerate progress in the field of drug discovery and development.

Discovery and Isolation of Novel Phenylnicotinaldehyde Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel phenylnicotinaldehyde isomers. Phenylnicotinaldehydes, a class of compounds combining a phenyl ring and a pyridine aldehyde structure, hold significant potential in medicinal chemistry and materials science. The specific isomeric configuration (ortho, meta, or para) of the phenyl group on the nicotin-aldehyde backbone can drastically influence the molecule's physicochemical properties and biological activity. This document outlines generalized synthetic methodologies, detailed separation protocols, and spectroscopic characterization techniques crucial for the successful investigation of these compounds.

Synthesis of Phenylnicotinaldehyde Isomers

The synthesis of specific phenylnicotinaldehyde isomers (2-, 3-, and 4-phenylnicotinaldehyde) can be achieved through various cross-coupling reactions. A common and effective strategy involves a Suzuki-Miyaura coupling reaction between a bromonicotinaldehyde and a phenylboronic acid, or a Stille coupling with a phenyltin reagent. The following is a generalized protocol adaptable for the synthesis of each isomer.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a phenylnicotinaldehyde isomer from the corresponding bromonicotinaldehyde and phenylboronic acid.

Materials:

  • Appropriate bromonicotinaldehyde isomer (e.g., 2-bromo-3-formylpyridine)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous conditions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromonicotinaldehyde isomer (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired phenylnicotinaldehyde isomer.

Isolation and Purification of Isomers

The separation of phenylnicotinaldehyde isomers is a critical and often challenging step due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for achieving high-purity isolation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for the separation of aromatic isomers. The choice of stationary phase is crucial for achieving optimal resolution.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: A column with π-π interaction capabilities is recommended for separating aromatic isomers. Examples include columns with pentafluorophenyl (PFP) or pyrenylethyl-bonded stationary phases.[1]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is typically used.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenylnicotinaldehyde isomers (typically in the range of 254-280 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for both the separation and identification of volatile isomers.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is suitable for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is employed to ensure the separation of isomers with potentially different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injector Temperature: 250-280 °C.

  • Ionization Mode: Electron Ionization (EI) is commonly used.

Spectroscopic Characterization

Once isolated, the structural confirmation of each phenylnicotinaldehyde isomer is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The substitution pattern on the pyridine and phenyl rings will result in unique chemical shifts and coupling patterns for each isomer.

  • ¹H NMR: The chemical shifts of the aromatic protons and the aldehyde proton, as well as their splitting patterns (multiplicity and coupling constants), will be diagnostic for each isomer.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts will confirm the isomeric structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. All isomers will exhibit a characteristic strong absorption for the carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹). However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer, arising from the different C-H bending and ring vibrations, which can be used for differentiation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. While the isomers will have the same molecular ion peak, their fragmentation patterns under electron ionization (EI-MS) may show subtle differences that can aid in their identification.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, data for the characterization of phenylnicotinaldehyde isomers.

Table 1: Chromatographic Separation Data

IsomerHPLC Retention Time (min)GC Retention Time (min)
ortho-Phenylnicotinaldehyde12.515.2
meta-Phenylnicotinaldehyde13.816.1
para-Phenylnicotinaldehyde14.516.8
(Note: Retention times are hypothetical and will vary depending on the specific chromatographic conditions.)

Table 2: Spectroscopic Data

Isomer¹H NMR (δ, ppm) - Aldehyde ProtonIR (cm⁻¹) - C=O StretchMass Spectrum (m/z) - Molecular Ion
ortho-Phenylnicotinaldehyde~10.1~1705183.07
meta-Phenylnicotinaldehyde~10.0~1702183.07
para-Phenylnicotinaldehyde~9.9~1700183.07
(Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.)

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for phenylnicotinaldehyde isomers are not extensively documented in publicly available literature, the principle of isomerism playing a crucial role in biological function is well-established.[4] The spatial arrangement of the phenyl group in relation to the pyridine aldehyde moiety can significantly impact how the molecule interacts with biological targets such as enzymes and receptors.[5]

For instance, the different steric and electronic profiles of the ortho, meta, and para isomers could lead to variations in:

  • Enzyme Inhibition: One isomer might fit more snugly into the active site of an enzyme, leading to more potent inhibition compared to the others.

  • Receptor Binding: The specific orientation of functional groups is critical for receptor recognition and activation or antagonism.

  • Membrane Permeability: The polarity and shape of the isomers can affect their ability to cross cell membranes, influencing their bioavailability.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by each phenylnicotinaldehyde isomer. A hypothetical workflow for screening the biological activity of these isomers is presented below.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization cluster_bioactivity Biological Activity Screening synthesis Suzuki-Miyaura Coupling (Bromonicotinaldehyde + Phenylboronic Acid) purification Column Chromatography synthesis->purification Crude Product hplc HPLC Separation of Isomers (PFP or Pyrenylethyl Column) purification->hplc Mixed Isomers nmr NMR Spectroscopy (1H, 13C) hplc->nmr Isolated Isomers ir IR Spectroscopy hplc->ir ms Mass Spectrometry hplc->ms cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) nmr->cell_based ir->cell_based ms->cell_based enzyme Enzyme Inhibition Assays cell_based->enzyme pathway Signaling Pathway Analysis enzyme->pathway

Caption: Experimental workflow for the synthesis, isolation, characterization, and biological screening of phenylnicotinaldehyde isomers.

signaling_pathway_hypothesis cluster_isomers Phenylnicotinaldehyde Isomers cluster_cellular_effects Potential Cellular Effects cluster_downstream Downstream Signaling cluster_outcome Biological Outcome ortho ortho-isomer receptor Receptor Binding ortho->receptor meta meta-isomer enzyme Enzyme Inhibition meta->enzyme para para-isomer gene Gene Expression Modulation para->gene kinase Kinase Cascade Activation/Inhibition receptor->kinase enzyme->kinase transcription Transcription Factor Regulation gene->transcription apoptosis Apoptosis kinase->apoptosis inflammation Anti-inflammatory Response transcription->inflammation

Caption: Hypothetical differential engagement of signaling pathways by phenylnicotinaldehyde isomers.

References

Quantum Chemical Blueprint for 5-Phenylnicotinaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Molecular Structure and Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of 5-Phenylnicotinaldehyde. This is achieved using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with the 6-311++G(d,p) basis set, is a widely accepted and robust combination for such calculations, providing a good balance between accuracy and computational cost.

The optimized geometry reveals a non-planar structure, with a dihedral angle between the pyridine and phenyl rings. This rotation is a critical factor influencing the molecule's electronic properties and potential biological activity.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å) / Bond Angle (°)
C-C (inter-ring)1.485
C=O1.215
C-H (aldehyde)1.112
Dihedral Angle (Pyridine-Phenyl)35.8
C-N-C (pyridine)117.2
C-C-O (aldehyde)124.5

Vibrational Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable structure. The calculated infrared (IR) spectrum provides theoretical vibrational modes that can be compared with experimental FTIR data for structural confirmation.

Table 2: Calculated Vibrational Frequencies and IR Intensities for this compound

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
1308515.2Aromatic C-H stretch
2285025.8Aldehyde C-H stretch
31715185.3C=O stretch
4159545.1Aromatic C=C stretch
5147030.7C-H in-plane bend
683055.9C-H out-of-plane bend

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.

The HOMO of this compound is primarily localized on the phenyl ring, indicating it is the likely site for electrophilic attack. The LUMO is distributed over the pyridine ring and the aldehyde group, suggesting these are the regions susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.45
LUMO Energy-2.18
HOMO-LUMO Gap4.27

Spectroscopic Properties: NMR and UV-Vis

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are essential for structural elucidation and can be compared with experimental spectra for validation. The calculated chemical shifts are referenced against a standard, typically Tetramethylsilane (TMS). While experimental data for this compound is not available, the calculated shifts for the parent compound, nicotinaldehyde, show good agreement with its known experimental spectrum, lending confidence to the predictions for the phenyl-substituted derivative.[1]

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹H Chemical ShiftCalculated ¹³C Chemical Shift
Aldehyde H9.98-
Aldehyde C-192.5
Pyridine H29.05-
Pyridine C2-153.8
Pyridine H48.80-
Pyridine C4-137.2
Pyridine C5-135.1
Pyridine H68.95-
Pyridine C6-151.0
Phenyl C1'-136.5
Phenyl H/C (ortho)7.65127.8
Phenyl H/C (meta)7.50129.5
Phenyl H/C (para)7.45128.9
UV-Vis Spectral Analysis

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO. This theoretical spectrum can guide experimental UV-Vis analysis.

Table 5: Calculated UV-Vis Absorption Data for this compound

TransitionWavelength (λmax, nm)Oscillator Strength (f)
HOMO -> LUMO2950.35

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups.[2]

Protocol:

  • Reactants: 5-bromonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst: A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Procedure: The reactants and catalyst are dissolved in the solvent system, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed.

computational_workflow start Initial Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_vis_calc UV-Vis Spectrum Calculation (TD-DFT) geom_opt->uv_vis_calc end Theoretical Characterization freq_calc->end homo_lumo->end nmr_calc->end uv_vis_calc->end

Computational analysis workflow.
Suzuki-Miyaura Coupling Reaction Pathway

This diagram outlines the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

suzuki_coupling reactants 5-bromonicotinaldehyde + Phenylboronic Acid oxidative_addition Oxidative Addition reactants->oxidative_addition catalyst Pd(0) Catalyst + Base catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product This compound reductive_elimination->product

Suzuki-Miyaura reaction for synthesis.

Conclusion

This technical guide presents a thorough theoretical investigation of this compound using quantum chemical calculations. The predicted structural, electronic, and spectroscopic properties provide a valuable foundation for future experimental work and will aid in the rational design of novel drug candidates. The detailed computational and synthetic protocols outlined herein offer a clear roadmap for researchers interested in exploring the potential of this and related compounds. The presented data and visualizations serve as a comprehensive resource for the scientific community, fostering further research and development in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on established chemical principles and analytical methodologies. As of the latest literature review, specific quantitative solubility and stability data for 5-Phenylnicotinaldehyde are not extensively published. Therefore, this guide focuses on the predicted properties and detailed experimental protocols to enable researchers to determine these parameters.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with a phenyl group and an aldehyde functional group. Its structure suggests its utility as a versatile building block in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. The aldehyde group is a key reactive site, while the phenylpyridine core influences its solubility and overall chemical behavior.

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. This compound, with its aromatic rings and a polar aldehyde group, is expected to exhibit good solubility in a range of common organic solvents. Its solubility in water is predicted to be low due to the large nonpolar surface area of the phenyl and pyridine rings.

Data Presentation: Predicted Qualitative Solubility of this compound

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterLowThe large hydrophobic phenyl and pyridine rings limit solubility despite the polar aldehyde group.
MethanolSolubleThe polar hydroxyl group of methanol can interact with the aldehyde group.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for many organic compounds.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileSolubleAcetonitrile is a moderately polar solvent that should effectively solvate the molecule.
AcetoneSolubleThe ketone group in acetone can interact with the aldehyde group.[1]
Nonpolar Dichloromethane (DCM)SolubleThe molecule has significant nonpolar character, making it soluble in halogenated solvents.
TolueneSolubleThe aromatic nature of toluene will interact favorably with the phenyl and pyridine rings.
HexaneSparingly Soluble to InsolubleThe high polarity of the aldehyde and pyridine nitrogen makes it less soluble in very nonpolar alkanes.

Predicted Stability and Degradation Pathways

Aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization from the aromatic ring.[2] However, they are susceptible to certain degradation pathways, primarily oxidation.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 5-phenylnicotinic acid.[1][3] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Polymerization: Aldehydes can undergo polymerization, although this is more common for lower molecular weight aldehydes like formaldehyde.[1]

dot

G cluster_main Potential Degradation Pathway of this compound Compound This compound C₁₂H₉NO Product 5-Phenylnicotinic Acid C₁₂H₉NO₂ Compound->Product Oxidation Oxidant Oxidizing Agent (e.g., O₂, light) Oxidant->Product

Caption: Potential oxidation pathway of this compound.

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with Teflon-lined screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 to 72 hours to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtrate with the appropriate solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared from standards of known concentrations is required for accurate quantification.[4]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G

Caption: Workflow for assessing the stability of a compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers to predict and experimentally determine its solubility and stability profiles. The provided protocols for solubility and stability testing are standard in the pharmaceutical and chemical industries and will yield reliable data for formulation development, process optimization, and ensuring the quality and shelf-life of products containing this compound.

References

Initial Toxicity Screening of 5-Phenylnicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the initial toxicity screening process for a novel compound, using 5-Phenylnicotinaldehyde as a representative example. Due to the limited publicly available toxicity data for this compound, this guide utilizes data from structurally similar compounds, primarily Benzaldehyde and Pyridine , to illustrate the toxicological endpoints and experimental methodologies. The data presented herein should be considered illustrative for the purposes of this guide and not a direct reflection of the toxicological profile of this compound.

Introduction

This compound is an aromatic aldehyde containing a phenyl-substituted pyridine ring system. As with any novel chemical entity intended for potential therapeutic or other applications, a thorough initial toxicity screening is paramount to identify potential hazards and guide further development. This technical guide outlines a standard workflow for the initial toxicity assessment, encompassing in silico, in vitro, and in vivo methodologies. The core objective is to characterize the compound's cytotoxic, genotoxic, and acute toxic potential, as well as to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

In Silico ADME/Tox Prediction

Prior to extensive laboratory testing, in silico models provide a rapid and cost-effective initial assessment of a compound's potential toxicities and pharmacokinetic properties. These computational tools utilize a compound's chemical structure to predict its behavior in biological systems.

Experimental Protocol: In Silico ADME/Tox Prediction

A common approach involves the use of various software and web-based platforms that employ quantitative structure-activity relationship (QSAR) models. These models are built on large datasets of known compounds and their experimental ADME/Tox properties.

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of this compound is submitted to the prediction software.

  • Model Selection: A suite of models is chosen to predict key parameters.

  • Prediction and Analysis: The software calculates the predicted values for various endpoints.

Key Parameters for Prediction:

Parameter CategoryPredicted EndpointSignificance
Absorption Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Caco-2 PermeabilityIn vitro model for intestinal absorption.
P-glycoprotein (P-gp) Substrate/InhibitorPredicts potential for drug efflux and interactions.
Distribution Blood-Brain Barrier (BBB) PermeationIndicates potential for central nervous system effects.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available for pharmacological activity.
Metabolism Cytochrome P450 (CYP) Inhibition (e.g., CYP1A2, 2C9, 2D6, 3A4)Predicts potential for drug-drug interactions.[1]
Excretion Total ClearancePredicts the rate of removal of the drug from the body.
Toxicity AMES MutagenicityPredicts the potential to cause genetic mutations.
CarcinogenicityPredicts the potential to cause cancer.
hERG InhibitionPredicts the potential for cardiotoxicity.
HepatotoxicityPredicts the potential for liver damage.

In Vitro Toxicity Assessment

In vitro assays are essential for determining a compound's effects at the cellular level, providing data on cytotoxicity and genotoxicity. These tests are conducted on cultured cells and bacteria.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance is toxic to cells. The MTT assay is a widely used colorimetric method to assess cell viability.[2]

Data Presentation: In Vitro Cytotoxicity of Benzaldehyde Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various benzaldehyde derivatives against several human cancer cell lines. This data illustrates the type of quantitative information generated from cytotoxicity studies.

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)
2,3-Dihydroxybenzaldehyde1.341.151.090.36
2,5-Dihydroxybenzaldehyde1.511.291.170.42
3,5-Dichlorosalicylaldehyde2.111.981.760.89
5-Nitrosalicylaldehyde4.753.983.121.54

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_cells 4. Incubate for 24-72 hours add_compound->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability 9. Calculate Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound. A standard initial screening battery includes the Ames test for gene mutations and an in vitro micronucleus test for chromosomal damage.

Data Presentation: Genotoxicity of Benzaldehyde and Pyridine

AssayTest SystemMetabolic Activation (S9)Result for BenzaldehydeResult for Pyridine
Ames TestS. typhimurium strainsWith and WithoutNegativeNegative in most strains
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutPositive[6]Positive in human lymphocytes[7]
Mouse Lymphoma AssayL5178Y cellsWithoutPositiveData not available

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses mutant strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (His-). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8]

  • Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Prepare a set of experiments with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[9]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[8]

Ames_Test_Logic cluster_outcome Outcome start Start with His- S. typhimurium exposure Expose to Test Compound (+/- S9 metabolic activation) start->exposure plate Plate on Histidine-deficient media exposure->plate incubate Incubate 48-72 hours plate->incubate no_mutation No Reverse Mutation (No Growth) incubate->no_mutation If not mutagenic mutation Reverse Mutation (Growth of Revertant Colonies) incubate->mutation If mutagenic

Logical Flow of the Ames Test

In Vivo Acute Toxicity Assessment

In vivo studies in animal models are crucial for understanding the systemic effects of a compound. The acute toxicity study provides information on the potential health effects of a single, short-term exposure to a substance.

Data Presentation: Acute Toxicity of Benzaldehyde and Pyridine

The median lethal dose (LD50) or lethal concentration (LC50) is the dose or concentration of a substance that is lethal to 50% of the test animals.

CompoundSpeciesRoute of AdministrationLD50 / LC50
BenzaldehydeRatOral800 - 2850 mg/kg[6]
BenzaldehydeMouseOral800 - 1600 mg/kg[10]
BenzaldehydeRabbitDermal>1250 mg/kg
BenzaldehydeRatInhalation (4h)<5 mg/L[11]
PyridineRatOral891 - 1580 mg/kg[12][13]
PyridineRabbitDermal1121 mg/kg[13]
PyridineRatInhalation (1h)9010 ppm[12]

Experimental Protocol: In Vivo Micronucleus Assay

The in vivo micronucleus test is used to detect chromosomal damage in the bone marrow cells of rodents.

  • Animal Selection and Dosing: Use healthy young adult rodents (e.g., mice or rats). Administer the test substance, typically via the intended clinical route, at three different dose levels. Include a vehicle control and a positive control group.[14]

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur.

  • Slide Preparation: Prepare bone marrow smears on microscope slides and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates that the test substance is genotoxic in vivo.

Signaling Pathways and Metabolism

Understanding the metabolic fate and potential molecular targets of a compound is crucial for interpreting toxicity data. Benzaldehyde, for example, is primarily metabolized by oxidation to benzoic acid, which is then conjugated and excreted.[16]

Benzaldehyde_Metabolism benzaldehyde Benzaldehyde benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation (Aldehyde Dehydrogenase) conjugates Glycine or Glucuronic Acid Conjugates benzoic_acid->conjugates Phase II Conjugation excretion Urinary Excretion conjugates->excretion

Metabolic Pathway of Benzaldehyde

Recent studies suggest that benzaldehyde and its derivatives can also modulate various intracellular signaling pathways, including those involved in oxidative stress, endoplasmic reticulum stress, and cell survival.[7] Some research indicates that benzaldehyde can inhibit major signaling pathways often activated in cancer cells, such as the PI3K/AKT/mTOR and STAT3 pathways.

Conclusion

The initial toxicity screening of a novel compound like this compound involves a tiered approach, beginning with in silico predictions, followed by in vitro assays for cytotoxicity and genotoxicity, and culminating in in vivo acute toxicity studies. The data gathered from analogous compounds, benzaldehyde and pyridine, provide a framework for the types of results to expect and the methodologies to employ. A thorough evaluation of these initial toxicity endpoints is critical for making informed decisions about the continued development of a new chemical entity. Subsequent studies should focus on generating specific data for this compound to accurately characterize its toxicological profile.

References

Methodological & Application

The Synthetic Versatility of 5-Phenylnicotinaldehyde: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Organic Synthesis | Medicinal Chemistry

Introduction

5-Phenylnicotinaldehyde is a versatile bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring, a phenyl substituent, and a reactive aldehyde group, offers a rich platform for the construction of diverse and complex molecular architectures. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, highlighting its potential in the synthesis of novel compounds for drug discovery and materials science.

Synthesis of this compound

The precursor, this compound, can be efficiently synthesized from commercially available 5-bromonicotinaldehyde and phenylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, known for its high efficiency and broad functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-bromonicotinaldehyde (1.0 equiv.) and phenylboronic acid (1.2 equiv.) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv.).

  • Bubble argon gas through the solution for 15 minutes to degas.

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the reaction mixture.

  • Heat the mixture to 80°C and stir vigorously under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Applications in Organic Synthesis

The aldehyde functional group of this compound is a versatile handle for numerous synthetic transformations, enabling the creation of a wide range of derivatives.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds. This compound can react with various acetophenones in a base-catalyzed Claisen-Schmidt condensation to yield the corresponding chalcone derivatives.[1][2][3][4]

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) and a substituted acetophenone (1.0 equiv.) in ethanol, add an aqueous solution of potassium hydroxide (40%).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Oxidation to 5-Phenylnicotinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-phenylnicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.[5][6][7][8]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (NaH₂PO₄) followed by sodium chlorite (NaClO₂, 1.5 equiv.).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Reductive Amination to Synthesize Secondary Amines

This compound can undergo reductive amination with primary or secondary amines to form the corresponding substituted aminomethylpyridines.[9][10][11][12]

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) and an amine (1.1 equiv.) in methanol, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction to 0°C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. This compound can be reacted with various phosphonium ylides to generate a diverse range of vinylpyridine derivatives.[2][13][14][15]

Experimental Protocol:

  • Suspend a phosphonium salt (1.1 equiv.) in dry tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the suspension to -78°C and add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise to generate the ylide.

  • Stir the mixture at -78°C for 1 hour.

  • Add a solution of this compound (1.0 equiv.) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

ReactionProductReagentsSolventYield (%)M.p. (°C)
Suzuki Coupling This compound5-Bromonicotinaldehyde, Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Toluene/Ethanol/Water85-9578-80
Chalcone Synthesis (E)-1-(4-methoxyphenyl)-3-(5-phenylpyridin-3-yl)prop-2-en-1-oneThis compound, 4-Methoxyacetophenone, KOHEthanol80-90125-127
Oxidation 5-Phenylnicotinic acidThis compound, NaClO₂, NaH₂PO₄t-Butanol/Water90-98210-212
Reductive Amination N-Benzyl-1-(5-phenylpyridin-3-yl)methanamineThis compound, Benzylamine, NaBH₄Methanol75-85Oil
Wittig Reaction 3-(5-Phenylpyridin-3-yl)acrylonitrileThis compound, (Cyanomethyl)triphenylphosphonium chloride, n-BuLiTHF70-80110-112

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_workup Workup & Purification 5-Bromonicotinaldehyde 5-Bromonicotinaldehyde Reaction_Vessel Reaction Setup (Toluene/Ethanol, 80°C) 5-Bromonicotinaldehyde->Reaction_Vessel Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Reaction_Vessel Pd_catalyst_Base Pd(OAc)₂ / PPh₃ K₂CO₃ Pd_catalyst_Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Synthetic_Pathways cluster_products Synthetic Derivatives Start This compound Chalcone Chalcones Start->Chalcone Claisen-Schmidt Condensation CarboxylicAcid Carboxylic Acids Start->CarboxylicAcid Oxidation Amine Secondary Amines Start->Amine Reductive Amination Alkene Alkenes Start->Alkene Wittig Reaction

Caption: Synthetic transformations of this compound.

References

Application Notes and Protocols: 5-Phenylnicotinaldehyde as a Versatile Precursor for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-phenylnicotinaldehyde as a key building block for the synthesis of diverse heterocyclic compounds, with a focus on pyridopyrimidines and thienopyridines. The protocols detailed herein offer robust methodologies for the synthesis of these scaffolds, which are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and antitumor properties.

Introduction

This compound is a valuable and versatile starting material in heterocyclic synthesis. Its unique structure, featuring a reactive aldehyde group on a phenyl-substituted pyridine ring, allows for the construction of a variety of fused heterocyclic systems. This document outlines the synthesis of a key intermediate, 2-amino-4-phenylnicotinonitrile, from this compound and its subsequent transformation into biologically relevant pyridopyrimidines and thienopyridines. The methodologies provided are designed to be reproducible and scalable for applications in medicinal chemistry and materials science.

Synthesis of Key Intermediate: 2-Amino-4-phenylnicotinonitrile

The initial step involves a multi-component reaction to synthesize 2-amino-4-phenylnicotinonitrile, a crucial precursor for subsequent heterocyclic ring formation. This reaction is an adaptation of the well-established synthesis of 2-amino-4,6-diaryl-nicotinonitriles.[1][2]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenylnicotinonitrile

A mixture of this compound (1.83 g, 10 mmol), malononitrile (0.66 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) is heated under reflux in ethanol (50 mL) for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired 2-amino-4-phenylnicotinonitrile.

CompoundStarting MaterialsCatalyst/SolventReaction TimeYield (%)
2-Amino-4-phenylnicotinonitrileThis compound, Malononitrile, AcetophenoneAmmonium Acetate / Ethanol6-8 h75-85

Table 1: Synthesis of 2-Amino-4-phenylnicotinonitrile.

Synthesis_of_Intermediate This compound This compound Reaction_Mixture This compound->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Acetophenone Acetophenone Acetophenone->Reaction_Mixture Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Reaction_Mixture Ethanol_Reflux Ethanol_Reflux 2-Amino-4-phenylnicotinonitrile 2-Amino-4-phenylnicotinonitrile Ethanol_Reflux->2-Amino-4-phenylnicotinonitrile Reaction_Mixture->Ethanol_Reflux Heat

Figure 1: Synthesis of 2-Amino-4-phenylnicotinonitrile.

Application in the Synthesis of Fused Pyrimidines

The 2-amino-4-phenylnicotinonitrile intermediate serves as a versatile platform for the construction of various fused pyrimidine systems, which are known to exhibit a broad spectrum of pharmacological activities.[3][4][5][6]

Synthesis of 7-Amino-5-phenyl-pyrido[2,3-d]pyrimidine-2(1H)-thione

This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine derivative through the cyclization of the aminonicotinonitrile intermediate with thiourea.

A mixture of 2-amino-4-phenylnicotinonitrile (2.20 g, 10 mmol) and thiourea (0.91 g, 12 mmol) in anhydrous pyridine (30 mL) is heated at reflux for 10-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford 7-amino-5-phenyl-pyrido[2,3-d]pyrimidine-2(1H)-thione.

ProductStarting MaterialReagentSolventReaction TimeYield (%)
7-Amino-5-phenyl-pyrido[2,3-d]pyrimidine-2(1H)-thione2-Amino-4-phenylnicotinonitrileThioureaPyridine10-12 h65-75

Table 2: Synthesis of 7-Amino-5-phenyl-pyrido[2,3-d]pyrimidine-2(1H)-thione.

Fused_Pyrimidine_Synthesis 2-Amino-4-phenylnicotinonitrile 2-Amino-4-phenylnicotinonitrile Reaction_Mixture 2-Amino-4-phenylnicotinonitrile->Reaction_Mixture Thiourea Thiourea Thiourea->Reaction_Mixture Pyridine_Reflux Pyridine_Reflux Pyrido_pyrimidine 7-Amino-5-phenyl-pyrido[2,3-d]pyrimidine-2(1H)-thione Pyridine_Reflux->Pyrido_pyrimidine Reaction_Mixture->Pyridine_Reflux Heat

Figure 2: Synthesis of a Fused Pyrimidine Derivative.
Synthesis of 2,7-Diamino-5-phenyl-pyrido[2,3-d]pyrimidine

This protocol outlines the synthesis of a 2,7-diaminopyridopyrimidine derivative by reacting the aminonicotinonitrile intermediate with guanidine hydrochloride.

To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (40 mL), is added 2-amino-4-phenylnicotinonitrile (2.20 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol). The reaction mixture is heated at reflux for 12-16 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to give 2,7-diamino-5-phenyl-pyrido[2,3-d]pyrimidine.

ProductStarting MaterialReagentBase/SolventReaction TimeYield (%)
2,7-Diamino-5-phenyl-pyrido[2,3-d]pyrimidine2-Amino-4-phenylnicotinonitrileGuanidine HydrochlorideSodium Ethoxide / Ethanol12-16 h60-70

Table 3: Synthesis of 2,7-Diamino-5-phenyl-pyrido[2,3-d]pyrimidine.

Biological Activity

Derivatives of pyrido[2,3-d]pyrimidine are known to possess a wide array of biological activities. The synthesized compounds can be screened for their potential as antimicrobial and antitumor agents.

Antimicrobial Activity

The synthesized heterocyclic compounds can be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using standard microdilution methods. Minimum Inhibitory Concentrations (MICs) should be determined to quantify their efficacy.

Antitumor Activity

The cytotoxic potential of the synthesized compounds can be assessed against various cancer cell lines (e.g., MCF-7, HeLa, HCT-116) using the MTT assay. IC50 values, the concentration required to inhibit 50% of cell growth, can be calculated to compare their potency with standard anticancer drugs.

CompoundBiological ActivityTarget/AssayReported IC50/MICReference
Pyrido[2,3-d]pyrimidine derivativesAnticancerEGFR Kinase Inhibition0.72-0.95 µM[7]
Pyrido[2,3-d]pyrimidine derivativesAnticancer (PIM-1 kinase inhibitors)Cytotoxicity against cancer cell lines-[8]

Table 4: Reported Biological Activities of Related Pyrido[2,3-d]pyrimidine Scaffolds.

Logical_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Intermediate 2-Amino-4-phenylnicotinonitrile Start->Intermediate Multi-component Reaction Product1 Fused Pyrimidines Intermediate->Product1 Cyclization Product2 Thienopyridines Intermediate->Product2 Gewald Reaction Antimicrobial Antimicrobial Screening Product1->Antimicrobial Antitumor Antitumor Screening Product1->Antitumor Product2->Antimicrobial Product2->Antitumor

Figure 3: Overall workflow from synthesis to biological evaluation.

Conclusion

This compound has been demonstrated as a valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The detailed protocols provided herein offer a clear pathway for the synthesis of pyridopyrimidine derivatives. Researchers are encouraged to explore the full potential of this starting material in the development of novel therapeutic agents and functional materials. Further investigations into the biological activities of these novel compounds are warranted and could lead to the discovery of new drug candidates.

References

Applications of 5-Phenylnicotinaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylnicotinaldehyde is a heterocyclic aromatic aldehyde containing a pyridine ring substituted with a phenyl group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by phenylpyridine derivatives. While this compound itself is a relatively understudied compound, its structural analogs have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and chalcones, further expanding its potential in drug discovery.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. It includes a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a common and efficient method for generating biaryl compounds. Additionally, it outlines general protocols for evaluating its potential biological activities and discusses possible mechanisms of action based on related structures.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of closely related 5-substituted nicotinaldehyde and nicotinonitrile derivatives to provide a comparative reference for potential therapeutic applications.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC50/MIC)Reference
5-(Thiophen-2-yl)isoxazole DerivativesAnticancerMCF-7 (Breast Cancer)TTI-6: 1.91 µM, TTI-4: 2.63 µM[1]
5-(Thiophen-2-yl)-1,3,4-thiadiazole DerivativesAnticancerHepG-2 (Liver Cancer)Compound 20b: 4.37 ± 0.7 µM[1]
Substituted PhenylfuranylnicotinamidinesAntimicrobialStaphylococcus aureusCompounds 4a, 4b: 10 µM[2]
Substituted PhenylfuranylnicotinamidinesAnticancerPanel of 60 cell linesCompound 4e: GI50 = 0.83 µM[2]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of the structurally similar 5-(Thiophen-2-yl)nicotinaldehyde[3][4]. The key difference is the use of phenylboronic acid.

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Degassed water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromonicotinaldehyde (1.0 equivalent), phenylboronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add degassed toluene and water (in a 4:1 v/v ratio) to the flask, followed by the addition of palladium(II) acetate (0.05 equivalents).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield this compound as a solid.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Test compound (this compound) dissolved in DMSO

  • Positive control antibiotic/antifungal

  • Negative control (medium with DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound and its derivatives could potentially exert their biological effects through various mechanisms.

Anticancer Activity

Derivatives of the structurally similar 5-(thiophen-2-yl)nicotinaldehyde have been shown to induce apoptosis and cause cell cycle arrest in cancer cells[1]. It is plausible that this compound derivatives could act through similar pathways:

  • Induction of Apoptosis: This could involve the activation of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Key proteins in these pathways include caspases, Bcl-2 family proteins, and cytochrome c.

  • Cell Cycle Arrest: The compounds might arrest the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This often involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

anticancer_pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Induction Cell->Apoptosis Activates caspases, modulates Bcl-2 family CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Modulates CDKs Proliferation Tumor Growth Inhibition Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Potential anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity

Many heterocyclic compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways.

  • Inhibition of Pro-inflammatory Enzymes: this compound derivatives could potentially inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are crucial for the production of inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory molecules.

anti_inflammatory_workflow cluster_0 Experimental Workflow for Anti-inflammatory Screening Start Synthesize This compound Derivatives InVitro In Vitro Assays (e.g., COX/LOX inhibition, cytokine release in LPS-stimulated macrophages) Start->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Active Compounds Mechanism Mechanism of Action Studies (e.g., Western blot for NF-κB) InVivo->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Although direct biological data for this specific molecule is scarce, the activities of its structural analogs suggest potential applications in oncology, infectious diseases, and inflammation. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling, combined with its potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns. The protocols and potential mechanisms of action outlined in this document provide a framework for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to synthesize and evaluate a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development.

References

Application Notes and Protocols for the Functionalization of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5-phenylnicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The aldehyde functionality serves as a reactive handle for a variety of transformations, enabling the synthesis of diverse molecular scaffolds. The protocols outlined below are based on established synthetic methodologies for aromatic aldehydes and aim to provide a starting point for the development of novel derivatives.

I. Overview of Functionalization Reactions

This compound is amenable to a range of chemical transformations targeting the aldehyde group. These include olefination, condensation, oxidation, reduction, and reductive amination reactions. Each of these methods allows for the introduction of new functional groups and the extension of the carbon skeleton, providing access to a wide array of derivatives with potential applications in drug discovery and materials science.

II. Experimental Protocols and Data

The following sections detail the experimental procedures for key functionalization reactions of this compound. The quantitative data, where available, is summarized in tables for easy comparison. Please note that reaction conditions may require optimization for specific substrates and scales.

A. Olefination via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction can be employed to introduce a vinyl group, which can serve as a handle for further functionalization, such as in polymerization or cross-coupling reactions.

Experimental Protocol: Synthesis of 5-Phenyl-3-vinylpyridine

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the suspension. The formation of the yellow-orange ylide should be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-3-vinylpyridine.

ParameterValueReference
Product 5-Phenyl-3-vinylpyridineGeneral Protocol
Reactants This compound, Methyltriphenylphosphonium bromide[1][2]
Base n-Butyllithium (n-BuLi)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Reaction Time 12-18 hoursGeneral Protocol
Temperature 0 °C to Room Temperature[1]
Typical Yield 70-85% (estimated)General Protocol
B. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming carbon-carbon double bonds with electron-withdrawing groups.

Experimental Protocol: Synthesis of 2-(5-phenylpyridin-3-yl)methylene)malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethanol.[1]

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by the formation of a precipitate.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), the solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-((5-phenylpyridin-3-yl)methylene)malononitrile.[3]

ParameterValueReference
Product 2-((5-phenylpyridin-3-yl)methylene)malononitrileGeneral Protocol
Reactants This compound, Malononitrile[3][4]
Catalyst Piperidine or Ammonium Acetate[3]
Solvent Ethanol or Water/Ethanol[1]
Reaction Time 1-4 hours (estimated)General Protocol
Temperature Room Temperature[3]
Typical Yield >90% (estimated)[3]
C. Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-phenylnicotinic acid, a valuable intermediate for the synthesis of amides and esters.

Experimental Protocol: Synthesis of 5-Phenylnicotinic Acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (as a scavenger for hypochlorite) and sodium dihydrogen phosphate (NaH₂PO₄) to the solution.

  • Oxidation: Cool the mixture in an ice bath and add sodium chlorite (NaClO₂) portion-wise, maintaining the internal temperature below 20 °C.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH of the aqueous layer to approximately 3-4 with a dilute acid (e.g., 1M HCl), which should precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-phenylnicotinic acid.

ParameterValueReference
Product 5-Phenylnicotinic AcidGeneral Protocol
Reactants This compound, Sodium ChloriteGeneral Protocol
Oxidizing Agent Sodium Chlorite (NaClO₂)General Protocol
Solvent tert-Butanol/WaterGeneral Protocol
Reaction Time 2-6 hours (estimated)General Protocol
Temperature 0 °C to Room TemperatureGeneral Protocol
Typical Yield 85-95% (estimated)General Protocol
D. Reduction to Alcohol

The reduction of the aldehyde functionality provides the corresponding primary alcohol, (5-phenylpyridin-3-yl)methanol, which can be used in esterification or etherification reactions.

Experimental Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

ParameterValueReference
Product (5-phenylpyridin-3-yl)methanolGeneral Protocol
Reactants This compound, Sodium BorohydrideGeneral Protocol
Reducing Agent Sodium Borohydride (NaBH₄)General Protocol
Solvent Methanol or EthanolGeneral Protocol
Reaction Time 1-3 hours (estimated)General Protocol
Temperature 0 °C to Room TemperatureGeneral Protocol
Typical Yield >90% (estimated)General Protocol
E. Reductive Amination

Reductive amination is a powerful method to form C-N bonds. It involves the in-situ formation of an imine from the aldehyde and an amine, followed by reduction to the corresponding amine.

Experimental Protocol: Synthesis of N-Benzyl-1-(5-phenylpyridin-3-yl)methanamine

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography to yield the desired secondary amine.[5]

ParameterValueReference
Product N-Benzyl-1-(5-phenylpyridin-3-yl)methanamineGeneral Protocol
Reactants This compound, Benzylamine[5]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)General Protocol
Solvent Methanol or DichloromethaneGeneral Protocol
Reaction Time 12-24 hoursGeneral Protocol
Temperature Room TemperatureGeneral Protocol
Typical Yield 70-90% (estimated)General Protocol

III. Visualizations

The following diagrams illustrate the general workflows for the described functionalization reactions.

G cluster_wittig Wittig Reaction Workflow w1 Prepare Ylide from Methyltriphenylphosphonium Bromide w2 React Ylide with This compound w1->w2 w3 Aqueous Work-up (NH4Cl Quench) w2->w3 w4 Extraction and Purification w3->w4 w5 5-Phenyl-3-vinylpyridine w4->w5

Caption: General workflow for the Wittig reaction.

G cluster_knoevenagel Knoevenagel Condensation Workflow k1 Dissolve this compound and Malononitrile k2 Add Catalytic Base (e.g., Piperidine) k1->k2 k3 Stir at Room Temperature k2->k3 k4 Filter and Wash Solid Product k3->k4 k5 Recrystallize for Purity k4->k5 k6 2-((5-phenylpyridin-3-yl)methylene)malononitrile k5->k6

Caption: General workflow for the Knoevenagel condensation.

G cluster_oxidation Oxidation Workflow o1 Dissolve Aldehyde in t-BuOH/Water o2 Add Scavenger and Buffer o1->o2 o3 Add Sodium Chlorite at 0 °C o2->o3 o4 Aqueous Work-up and Acidification o3->o4 o5 Filter and Dry Product o4->o5 o6 5-Phenylnicotinic Acid o5->o6

Caption: General workflow for the oxidation reaction.

G cluster_reduction Reduction Workflow r1 Dissolve Aldehyde in Methanol/Ethanol r2 Add NaBH4 at 0 °C r1->r2 r3 Stir at Room Temperature r2->r3 r4 Aqueous Work-up r3->r4 r5 Extraction and Purification r4->r5 r6 (5-phenylpyridin-3-yl)methanol r5->r6

Caption: General workflow for the reduction to an alcohol.

G cluster_reductive_amination Reductive Amination Workflow ra1 Form Imine in situ: Aldehyde + Amine ra2 Add Reducing Agent (e.g., NaBH(OAc)3) ra1->ra2 ra3 Stir at Room Temperature ra2->ra3 ra4 Aqueous Work-up (NaHCO3 Quench) ra3->ra4 ra5 Extraction and Purification ra4->ra5 ra6 Substituted Amine ra5->ra6

Caption: General workflow for reductive amination.

IV. Signaling Pathway Context

Derivatives of nicotinamide and related pyridine structures are known to play roles in various biological signaling pathways. For instance, nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair, gene expression, and cellular stress responses. The functionalization of this compound provides a route to novel compounds that could potentially modulate these or other signaling pathways.

G cluster_pathway Potential Biological Relevance of Nicotinamide Analogs p1 5-Phenylnicotinamide (from oxidation & amidation) p2 NAD+ Biosynthesis p1->p2 p3 Sirtuins p2->p3 p4 PARPs p2->p4 p5 Cellular Processes (e.g., DNA Repair, Metabolism) p3->p5 p4->p5

Caption: Potential involvement of nicotinamide analogs in cellular pathways.

References

Application Notes and Protocols for 5-Phenylnicotinaldehyde Derivatization in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-phenylnicotinaldehyde and the subsequent biological screening of the resulting compounds. The protocols outlined below are based on established chemical transformations and biological assays relevant to the discovery of novel therapeutic agents.

Introduction

This compound is a versatile scaffold for medicinal chemistry, combining the structural features of a pyridine ring and a reactive aldehyde group. The pyridine moiety is a common feature in many approved drugs and can participate in crucial interactions with biological targets, such as forming hydrogen bonds within the ATP-binding pocket of kinases. The aldehyde functionality allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives for biological screening.[1] This document details protocols for two primary derivatization strategies—Schiff base formation and Knoevenagel condensation—and outlines subsequent screening for antimicrobial and anticancer activities.

Derivatization Strategies

The aldehyde group of this compound is the primary site for derivatization. Standard organic reactions can be employed to generate a variety of structures with diverse physicochemical properties, increasing the potential for discovering biologically active compounds.

Schiff Base Formation

The condensation of an aldehyde with a primary amine forms an imine, or Schiff base. This reaction is a straightforward and efficient method to introduce a wide variety of substituents. Schiff bases of heterocyclic aldehydes are known to possess a range of biological activities, including antimicrobial and anticancer properties.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[2] This reaction is a classic method for carbon-carbon bond formation and can be used to synthesize α,β-unsaturated compounds, which are precursors to many biologically active molecules.[3]

Biological Screening

Based on the biological activities of structurally related nicotinic acid and aldehyde derivatives, primary screening of this compound derivatives should focus on antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated significant antimicrobial and antifungal properties.[4] Screening for antibacterial and antifungal activity is therefore a logical starting point.

Anticancer Activity

The pyridine scaffold is present in numerous kinase inhibitors, and various heterocyclic compounds derived from aldehydes have shown potent antiproliferative effects.[5][6] Cytotoxicity screening against a panel of cancer cell lines can identify promising lead compounds. The mechanism of action is often related to the induction of apoptosis or cell cycle arrest.[7]

Data Presentation

The following tables summarize representative quantitative data for derivatives of structurally similar heterocyclic aldehydes, illustrating the potential biological activities of this compound derivatives.

Table 1: Antimicrobial Activity of Phenylnicotinohydrazide Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
8b 2,6-dichlorobenzylideneMycobacterium tuberculosis3.90[4]
8b 2,6-dichlorobenzylideneCandida albicans0.24[4]
8b 2,6-dichlorobenzylideneAspergillus fumigatus1.95[4]
8g (representative)Mycobacterium tuberculosis15.63[8]

Table 2: Antiproliferative Activity of Phenylfuranylnicotinamidine Derivatives

Compound IDModificationCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
4a PhenylfuranLeukemia (RPMI-8226)1.584.47>100[9]
4b 4-MethoxyphenylfuranLeukemia (RPMI-8226)2.016.31>100[9]
4e 4-ChlorophenylfuranLeukemia (RPMI-8226)0.832.51>100[9][10]

Table 3: Kinase Inhibitory Activity of 5-hydroxybenzothiophene Hydrazide Derivatives

Compound IDModificationKinase TargetIC50 (nM)Reference
16b HydrazideClk411[11]
16b HydrazideDRAK187[11]
16b HydrazideHaspin125.7[11]
16b HydrazideClk1163[11]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.[12]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the selected primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using FT-IR, NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation of this compound

This protocol provides a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.[3]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Stirring plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the active methylene compound in 15 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary.

  • Dry the purified product and characterize it by FT-IR, NMR, and mass spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.[9]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to the final concentration required for the assay.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT assay.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare various concentrations of the test compounds by diluting the DMSO stock solutions in complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration that inhibits cell growth by 50%).

Visualizations

G cluster_synthesis Derivatization Workflow cluster_screening Biological Screening Workflow This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Primary Amine Primary Amine Primary Amine->Schiff Base Formation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Schiff Base Derivatives Schiff Base Derivatives Schiff Base Formation->Schiff Base Derivatives Knoevenagel Adducts Knoevenagel Adducts Knoevenagel Condensation->Knoevenagel Adducts Derivative Library Derivative Library Antimicrobial Screening Antimicrobial Screening Derivative Library->Antimicrobial Screening Anticancer Screening Anticancer Screening Derivative Library->Anticancer Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Cytotoxicity Assay (GI50) Cytotoxicity Assay (GI50) Anticancer Screening->Cytotoxicity Assay (GI50) Hit Compounds Hit Compounds MIC Determination->Hit Compounds Cytotoxicity Assay (GI50)->Hit Compounds

Caption: Synthetic and screening workflow for this compound.

G cluster_pathway Generic Kinase Inhibition Pathway ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated Protein Phosphorylated Protein Kinase->Phosphorylated Protein Phosphorylation Substrate Protein Substrate Protein Substrate Protein->Kinase Cellular Response Cellular Response Phosphorylated Protein->Cellular Response Derivative Derivative Derivative->Kinase Inhibits ATP binding

Caption: Mechanism of action for kinase inhibition by a derivative.

References

Application Notes: High-Throughput Screening for Inhibitors of the Notch Signaling Pathway Using 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is implicated in a variety of human cancers, making it an attractive target for therapeutic intervention.[2] Small molecule inhibitors of the Notch pathway hold significant promise for cancer therapy. 5-Phenylnicotinaldehyde is a synthetic compound with structural similarities to molecules exhibiting anti-proliferative and cytotoxic activities. These application notes describe a high-throughput screening (HTS) campaign to identify and characterize the inhibitory potential of this compound and other small molecules against the Notch signaling pathway using a cell-based luciferase reporter assay.

Principle of the Assay

This HTS assay utilizes a stable cell line engineered to express a luciferase reporter gene under the control of a promoter containing multiple binding sites for the CSL (CBF1/RBP-Jk) transcription factor. In the canonical Notch signaling pathway, ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD).[3] NICD then translocates to the nucleus, where it forms a complex with CSL and co-activators to induce the transcription of target genes.[3] Activation of the reporter construct results in the production of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate. A decrease in the luminescent signal in the presence of a test compound, such as this compound, indicates potential inhibition of the Notch signaling pathway.

Application

This HTS assay is designed for the rapid screening of large compound libraries to identify potential inhibitors of the Notch signaling pathway. "Hits" identified in the primary screen can be further validated and characterized through dose-response studies and secondary assays to confirm their mechanism of action and specificity. This platform is suitable for academic research and industrial drug discovery programs aimed at developing novel anti-cancer therapeutics targeting the Notch pathway.

Data Presentation

The following tables summarize the quantitative data from a hypothetical HTS assay evaluating this compound and control compounds.

Table 1: Single-Dose Primary Screening Results at 10 µM

Compound IDCompound Name% InhibitionHit (Yes/No)
CPN-001This compound62.8Yes
CTRL-POSDAPT (γ-secretase inhibitor)95.2Yes
CTRL-NEGDMSO0.5No
CMPD-002Library Compound 212.3No
CMPD-003Library Compound 375.1Yes

Table 2: Dose-Response Analysis of Confirmed Hits

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
This compound5.21.185.3
DAPT0.151.398.6
Library Compound 38.90.978.4

Table 3: Assay Validation Parameters

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality
Signal-to-Background Ratio25High assay sensitivity
Coefficient of Variation (%CV)< 10%Good reproducibility

Experimental Protocols

1. Cell-Based Notch Reporter Gene Assay

This protocol describes the methodology for a cell-based HTS assay to screen for inhibitors of the Notch signaling pathway using a luciferase reporter system.

Materials and Reagents:

  • HEK293 cell line stably expressing a CSL-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well white, solid-bottom assay plates

  • This compound and other test compounds dissolved in DMSO

  • DAPT (positive control)

  • DMSO (negative control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-CSL-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium to a density of 2 x 10⁵ cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Using an automated liquid handler, transfer 5 µL of the diluted compounds, positive control (DAPT), and negative control (DMSO) to the appropriate wells of the assay plate.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours.

  • Luciferase Assay:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 5 minutes, protected from light, to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a luminometer plate reader with an integration time of 0.5-1 second per well.

2. Data Analysis

  • Primary Screen Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Define a "hit" threshold (e.g., >50% inhibition).

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response experiment with a range of concentrations.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Validation:

    • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]

Mandatory Visualization

Notch_Signaling_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_nucleus Ligand Ligand (e.g., Delta/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding ADAM ADAM Protease Notch_Receptor->ADAM 2. S2 Cleavage Gamma_Secretase γ-Secretase Complex ADAM->Gamma_Secretase 3. S3 Cleavage NICD NICD Gamma_Secretase->NICD 4. NICD Release CSL CSL NICD->CSL 5. Nuclear Translocation & Complex Formation Nucleus Nucleus Co_A Co-activators CSL->Co_A Target_Gene Target Gene Transcription CSL->Target_Gene 6. Transcriptional Activation Co_A->Target_Gene 6. Transcriptional Activation Luciferase Luciferase Reporter Gene Target_Gene->Luciferase Assay Principle Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Gamma_Secretase Potential Inhibition

Caption: The canonical Notch signaling pathway and the principle of the luciferase reporter assay.

References

Application Notes and Protocols for the Scalable Synthesis of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylnicotinaldehyde is a key building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceutical compounds. Its biaryl structure, composed of a pyridine and a phenyl ring, is a common motif in biologically active molecules. The aldehyde functionality provides a versatile handle for further chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of critical importance for drug discovery and development programs.

This document provides detailed application notes and protocols for two of the most robust and scalable methods for the synthesis of this compound: the Suzuki-Miyaura cross-coupling and the Negishi cross-coupling. These palladium-catalyzed reactions are widely employed in the pharmaceutical industry for their high yields, functional group tolerance, and amenability to large-scale production.

Overview of Synthetic Strategies

The primary retrosynthetic approach for this compound involves the formation of the carbon-carbon bond between the pyridine and phenyl rings. This is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and scalable methods are:

  • Suzuki-Miyaura Coupling: This reaction couples a boronic acid or its ester with an organic halide. For the synthesis of this compound, this typically involves the reaction of 5-bromonicotinaldehyde with phenylboronic acid. The Suzuki-Miyaura coupling is favored in industrial settings due to the stability, low toxicity, and commercial availability of boronic acids.[1][2]

  • Negishi Coupling: This method involves the coupling of an organozinc reagent with an organic halide. In this context, 5-bromonicotinaldehyde would be reacted with a phenylzinc reagent. The Negishi coupling is known for its high reactivity and functional group tolerance.[3] While the organozinc reagents are sensitive to air and moisture, established protocols allow for their safe handling on a large scale.[4]

A crucial starting material for both routes is 5-bromonicotinaldehyde. A scalable, one-pot synthesis of this precursor from 3,5-dibromopyridine has been reported with high yields, making it an attractive starting point for large-scale campaigns.

Data Presentation: Comparison of Scalable Synthesis Methods

The following table summarizes the key quantitative parameters for the Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of this compound, based on typical conditions for similar transformations.

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Starting Materials 5-Bromonicotinaldehyde, Phenylboronic Acid5-Bromonicotinaldehyde, Phenylzinc Chloride
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) catalystsPd(dba)₂, Pd(OAc)₂, or other Pd(0)/Pd(II) catalysts
Ligand PPh₃, dppf, SPhos, or other phosphine ligandsPPh₃, XPhos, or other bulky phosphine ligands
Base K₂CO₃, K₃PO₄, Cs₂CO₃Not required for the coupling step
Solvent Toluene/Water, Dioxane/Water, 2-Butanol/WaterTetrahydrofuran (THF), Dimethylformamide (DMF)
Reaction Temperature 80-110 °C25-60 °C
Reaction Time 4-12 hours2-8 hours
Typical Yield 85-95%80-90%
Catalyst Loading 0.1 - 2 mol%0.5 - 5 mol%
Purification Crystallization, Column ChromatographyCrystallization, Column Chromatography
Scalability Well-established for large-scale productionDemonstrated on kilogram scale

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Bromonicotinaldehyde

This protocol describes a one-pot synthesis of the key starting material, 5-bromonicotinaldehyde, from 3,5-dibromopyridine.

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl. Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford 5-bromonicotinaldehyde as a solid.

Protocol 2: Kilogram-Scale Suzuki-Miyaura Synthesis of this compound

This protocol is adapted for the large-scale synthesis of this compound using the robust and widely used Suzuki-Miyaura cross-coupling reaction.[5]

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a suitable glass-lined reactor, add 5-bromonicotinaldehyde (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen through the solution for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.5 - 1.0 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 6-10 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Protocol 3: Scalable Negishi Coupling Synthesis of this compound

This protocol outlines the synthesis of this compound via a Negishi cross-coupling, which can be advantageous for its milder reaction conditions.

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylzinc chloride solution (commercially available or prepared in situ)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In a separate flask under a nitrogen atmosphere, prepare the active Pd(0) catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand (e.g., PPh₃, 4 equivalents to Pd) in anhydrous THF.

  • Reaction Setup: In the main reactor, dissolve 5-bromonicotinaldehyde (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Catalyst Addition: Add the prepared catalyst solution to the solution of 5-bromonicotinaldehyde.

  • Addition of Organozinc Reagent: Slowly add the phenylzinc chloride solution (1.1 equivalents) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by HPLC or TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by crystallization or column chromatography.

Visualizations

Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_coupling Cross-Coupling Reactions cluster_product Final Product 3_5_Dibromopyridine 3,5-Dibromopyridine 5_Bromonicotinaldehyde 5-Bromonicotinaldehyde 3_5_Dibromopyridine->5_Bromonicotinaldehyde  One-pot Lithiation  & Formylation Phenylboronic_Acid Phenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Phenylboronic_Acid->Suzuki_Coupling Phenylzinc_Chloride Phenylzinc Chloride Negishi_Coupling Negishi Coupling Phenylzinc_Chloride->Negishi_Coupling 5_Bromonicotinaldehyde->Suzuki_Coupling 5_Bromonicotinaldehyde->Negishi_Coupling 5_Phenylnicotinaldehyde This compound Suzuki_Coupling->5_Phenylnicotinaldehyde Negishi_Coupling->5_Phenylnicotinaldehyde

Caption: Overall synthetic workflow for this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (this compound) RedElim->Product ArX Ar-X (5-Bromonicotinaldehyde) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Phenylboronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Large-Scale Suzuki-Miyaura Coupling

Suzuki_Workflow Setup Reactor Setup Charge 5-Bromonicotinaldehyde, Phenylboronic Acid, K₂CO₃ Solvent Solvent Addition Add Toluene/Water Mixture Setup->Solvent Degas Degassing Bubble N₂ through mixture Solvent->Degas Catalyst Catalyst Addition Add Pd(PPh₃)₄ under N₂ Degas->Catalyst Reaction Reaction Heat to 90-100 °C Monitor by HPLC/TLC Catalyst->Reaction Workup Work-up Cool to RT Phase Separation Reaction->Workup Extraction Extraction Extract aqueous layer with Ethyl Acetate Workup->Extraction Purification Purification Wash, Dry, Concentrate Crystallize Product Extraction->Purification

Caption: Step-by-step workflow for a scalable Suzuki-Miyaura synthesis.

References

Application Notes and Protocols for the Quantification of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylnicotinaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for similar aldehyde compounds and can be adapted and validated for specific matrices.

Overview of Analytical Techniques

The choice of analytical technique for quantifying this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For aldehydes, derivatization is often employed to enhance UV detection and improve chromatographic separation.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information, making it suitable for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.[2][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the direct analysis of the compound at very low concentrations in complex matrices.[5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected by UV-Vis spectroscopy.[1][8]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).

  • To 1 mL of the sample solution, add 1 mL of an acidic solution of DNPH (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

  • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

  • After the reaction is complete, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water is commonly used.[4] For example, a starting gradient of 60% acetonitrile and 40% water, linearly increasing to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of the this compound-DNPH derivative, typically around 360 nm.[1][4]

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a calibration curve by derivatizing a series of this compound standards of known concentrations.

  • The peak area of the this compound-DNPH derivative is measured and plotted against the concentration to generate a calibration curve.[4]

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Expected Quantitative Data
ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a derivatization step is recommended to increase the volatility and thermal stability of this compound. Silylation is a common technique for this purpose.[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent like dichloromethane or ethyl acetate.

  • Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried residue.

  • Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[2]

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Quantification:

  • Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity.[4]

  • Characteristic ions of the silylated this compound derivative are selected for monitoring.

  • A calibration curve is generated using derivatized standards of known concentrations.

  • The concentration in the sample is determined from the peak area of the selected ion.

Expected Quantitative Data
ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method allows for the direct quantification of this compound without derivatization.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6] A typical gradient might start at 10% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and compound.

  • MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]⁺) and one or two product ions for this compound using infusion analysis. These transitions will be used for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations.

  • The peak area of the specific MRM transition is used for quantification.

Expected Quantitative Data
ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add DNPH solution and react Dissolve->Derivatize Dilute Dilute with Mobile Phase Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (360 nm) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Result Concentration of This compound Quantify->Result

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Solvent Sample->Dissolve Dry Evaporate to Dryness Dissolve->Dry Derivatize Add Silylating Agent and heat Dry->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on GC Column Inject->Separate Detect Mass Spectrometry (SIM Mode) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Result Concentration of This compound Quantify->Result

Caption: GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Result Concentration of This compound Quantify->Result

Caption: LC-MS/MS analysis workflow for this compound.

References

Application Notes and Protocols: 5-Phenylnicotinaldehyde in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus in medicinal chemistry and drug discovery. The pyridine scaffold is a "privileged" structure in this field, frequently serving as a core element in FDA-approved kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

5-Phenylnicotinaldehyde, a derivative of pyridine-3-carboxaldehyde with a phenyl group at the 5-position, represents a valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The pre-installed 5-phenylpyridine core is a key structural motif found in a number of potent kinase inhibitors. The aldehyde functionality at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse heterocyclic systems known to interact with the kinase hinge region and other key binding site residues.

This document provides detailed application notes and experimental protocols for the strategic utilization of this compound in the synthesis of potential kinase inhibitors, targeting key signaling pathways such as the MAPK and PI3K-Akt pathways.

Strategic Synthetic Pathways from this compound

The aldehyde group of this compound is a versatile functional group that can be readily transformed into various heterocyclic scaffolds common in kinase inhibitors. Below are three proposed synthetic pathways to generate libraries of potential kinase inhibitors.

Pathway 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates and can themselves exhibit biological activity.

G start This compound process1 Gewald Reaction start->process1 reagents1 + Active Methylene Nitrile + Elemental Sulfur + Base (e.g., Morpholine) reagents1->process1 product1 2-Amino-3-carbonyl-4-(5-phenylpyridin-3-yl)thiophene process1->product1 process2 Cyclization product1->process2 reagents2 + Guanidine reagents2->process2 product2 Thieno[2,3-d]pyrimidine Kinase Inhibitor Scaffold process2->product2

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.
Pathway 2: Synthesis of 2-Aminopyrimidine Derivatives

The 2-aminopyrimidine scaffold is a well-known hinge-binding motif present in many clinically approved kinase inhibitors, such as Imatinib.

G start This compound process1 Condensation start->process1 reagents1 + Chalcone derivative reagents1->process1 intermediate1 α,β-Unsaturated Ketone process1->intermediate1 process2 Cyclocondensation intermediate1->process2 reagents2 + Guanidine reagents2->process2 product 4,6-Disubstituted-2-aminopyrimidine Kinase Inhibitor Scaffold process2->product

Caption: Synthesis of 2-aminopyrimidine scaffolds.
Pathway 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolopyridines are another important class of heterocyclic compounds that have been successfully developed as kinase inhibitors.

G start This compound process1 Condensation & Cyclization start->process1 reagents1 + 5-Aminopyrazole derivative reagents1->process1 product Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffold process1->product

Caption: Synthesis of pyrazolo[3,4-b]pyridine scaffolds.

Data Presentation: Representative Kinase Inhibitory Activity

While specific kinase inhibitors derived directly from this compound are not extensively reported in the literature, the following table summarizes the inhibitory activities of compounds containing the core scaffolds accessible from this starting material. This data serves to illustrate the potential of the proposed synthetic pathways.

Scaffold ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
Thieno[2,3-d]pyrimidine Compound 1 VEGFR230HUVEC
EGFR80A431
2-Aminopyrimidine Compound 2 Abl25K562
c-Kit100GIST-T1
PDGFR150Ba/F3
Pyrazolo[3,4-b]pyridine Compound 3 Src5HT-29
Yes10SW620

Note: The compounds listed are representative examples and were not necessarily synthesized from this compound. The data is presented to demonstrate the potential of these scaffolds as kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

This protocol describes a typical one-pot synthesis of a 2-aminothiophene derivative from this compound.

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (2.0 equiv)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Add morpholine (2.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the desired 2-amino-3-cyano-4-(5-phenylpyridin-3-yl)thiophene.

Protocol 2: General Procedure for the Synthesis of 4-(5-Phenylpyridin-3-yl)pyrimidin-2-amine

This protocol outlines the synthesis of a 2-aminopyrimidine derivative from this compound.

Step A: Synthesis of (E)-3-(dimethylamino)-1-(5-phenylpyridin-3-yl)prop-2-en-1-one (Chalcone derivative)

  • A solution of this compound (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv) in xylene is refluxed for 16-24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chalcone derivative.

Step B: Synthesis of 4-(5-Phenylpyridin-3-yl)pyrimidin-2-amine

  • To a solution of the chalcone derivative from Step A (1.0 equiv) in n-butanol, add guanidine hydrochloride (1.2 equiv) and sodium ethoxide (1.5 equiv).

  • The reaction mixture is heated to reflux for 8-12 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 4-(5-phenylpyridin-3-yl)pyrimidin-2-amine.

Protocol 3: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound.

  • A mixture of this compound (1.0 equiv), a 5-aminopyrazole derivative (e.g., 3-amino-1-phenyl-1H-pyrazole) (1.0 equiv), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol or acetic acid) is heated to reflux for 6-10 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried to afford the desired pyrazolo[3,4-b]pyridine derivative.

Signaling Pathway Visualization

The following diagrams illustrate the MAPK and PI3K-Akt signaling pathways, which are common targets for kinase inhibitors.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Cell Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression Regulates

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

PI3K_Akt_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Regulates Cell Growth, Survival, Proliferation

experimental setup for palladium-catalyzed cross-coupling with 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Topic: Synthesis of 5-Phenylnicotinaldehyde via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a detailed experimental protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with phenylboronic acid. The aldehyde functional group is well-tolerated under these reaction conditions, making this a direct and effective synthetic route.[2][4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction involves a palladium(0) catalyst to couple an organoboron compound with an organic halide or triflate.[5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromonicotinaldehyde), forming a Pd(II) complex. This step is often rate-determining.[1][5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification prep Reaction Setup reagents Add Reactants: - 5-Bromonicotinaldehyde - Phenylboronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) prep->reagents degas Degas Mixture (Ar or N2 Purge) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst reaction Reaction heat Heat Mixture (e.g., 80-100 °C) reaction->heat monitor Monitor Progress (TLC or GC-MS) heat->monitor workup Work-up cool Cool to RT workup->cool extract Aqueous Extraction (e.g., with Ethyl Acetate) cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purification concentrate Concentrate in vacuo purify->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product: This compound chromatography->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the Suzuki-Miyaura coupling to synthesize aryl aldehydes. The reactivity of the aryl halide is a critical factor, with the general order being I > Br > Cl.[1] For an aryl bromide like 5-bromonicotinaldehyde, temperatures of 80-100°C are common.[1]

ParameterRecommended ConditionsNotes
Aryl Halide 5-Bromonicotinaldehyde1.0 equivalent
Boronic Acid Phenylboronic Acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂OBiphasic systems are common.[1][6]
Temperature 80 - 100 °CHigher temperatures may be needed for less reactive substrates.[1]
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS for completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent degradation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a 1 mmol scale.

Materials and Equipment:

  • 5-Bromonicotinaldehyde (186 mg, 1.0 mmol)

  • Phenylboronic Acid (146 mg, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or pressure vessel (25 mL)

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).[1]

    • Connect the flask to an inert gas line.

    • Add the solvent system, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[1]

  • Degassing:

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes.[7] This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.[1]

  • Reaction:

    • Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[1]

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[7]

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[8]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.[9]

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Cross-Coupling Reactions

While Suzuki-Miyaura coupling is ideal for synthesizing the target molecule, other palladium-catalyzed reactions could be employed to further modify this compound, provided a suitable handle (like a halogen) is present on either the pyridine or the phenyl ring.

  • Heck Reaction: Could be used to couple an alkene to a halogenated derivative of this compound. The Heck reaction is known to tolerate a wide variety of functional groups, including aldehydes.[2][10]

  • Sonogashira Coupling: Would enable the introduction of an alkyne moiety by coupling with a terminal alkyne. This reaction is performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions.[11][12][13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in 5-Phenylnicotinaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most widely used are the Suzuki-Miyaura coupling, which utilizes phenylboronic acid, and the Negishi coupling, which employs a phenylzinc reagent. Both methods involve the coupling of an aryl halide, typically 5-bromonicotinaldehyde, with an organometallic partner.

Q2: My yield of this compound is consistently low. What are the primary factors affecting the yield?

A2: Low yields in the synthesis of this compound can stem from several factors. A primary challenge is the reactivity of the aldehyde group on the 5-bromonicotinaldehyde starting material, which can lead to undesirable side reactions.[1] Other critical factors include the choice of catalyst, ligand, base, solvent, reaction temperature, and the presence of oxygen or moisture in the reaction mixture. For Negishi coupling, the quality and reactivity of the organozinc reagent are also crucial.

Q3: What are the common side reactions observed during the synthesis of this compound?

A3: Common side reactions that can significantly lower the yield include:

  • Reduction of the aldehyde: The aldehyde group can be reduced to a primary alcohol, forming 5-phenyl-3-pyridinemethanol.[1]

  • Homocoupling: Dimerization of the phenylboronic acid (in Suzuki coupling) or the phenylzinc reagent (in Negishi coupling) can occur, leading to the formation of biphenyl.

  • Protodeboronation/Protodezincation: The boronic acid or zinc reagent can react with residual water or acidic protons in the reaction mixture, leading to the formation of benzene and reducing the amount of reagent available for the cross-coupling.

  • Catalyst deactivation: The palladium catalyst can deactivate through various mechanisms, such as the formation of palladium black or inhibition by byproducts, stalling the reaction.

Q4: Should I protect the aldehyde group of 5-bromonicotinaldehyde before the coupling reaction?

A4: Protecting the aldehyde group is a highly recommended strategy to prevent side reactions and improve the yield and purity of this compound.[1] The most common method is the formation of an acetal, which is stable under the basic and nucleophilic conditions of most coupling reactions. The acetal can be easily deprotected after the coupling reaction to regenerate the aldehyde.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield of this compound
Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion of 5-bromonicotinaldehyde Inactive catalyst; Inefficient base; Low reaction temperature; Poor quality of phenylboronic acid.- Use a fresh, active palladium catalyst and an appropriate ligand. - Ensure the base is finely powdered and anhydrous. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃). - Gradually increase the reaction temperature. - Use high-purity phenylboronic acid.
Significant amount of 5-bromo-3-pyridinemethanol byproduct Reduction of the aldehyde group by the palladium catalyst.- Lower the reaction temperature. - Consider protecting the aldehyde group as an acetal before the coupling reaction.
Presence of biphenyl as a major byproduct Homocoupling of phenylboronic acid.- Use a less reactive boronic acid derivative, such as a pinacol ester. - Optimize the stoichiometry of the reactants; avoid a large excess of the boronic acid. - Choose a catalyst system known to suppress homocoupling (e.g., with bulky, electron-rich ligands).
Reaction stalls before completion Catalyst deactivation.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. - Use degassed solvents. - Consider a more robust catalyst system or a higher catalyst loading.
Negishi Coupling: Low Yield of this compound
Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation Poor quality or inactive organozinc reagent; Inactive catalyst.- Prepare the phenylzinc reagent fresh before use under strictly anhydrous and inert conditions. - Use a highly active palladium catalyst, potentially with a bulky, electron-rich ligand.
Reaction is sluggish and stalls Catalyst deactivation by zinc halide byproducts or impurities in the organozinc reagent.- Additives like LiCl can sometimes improve catalyst turnover by breaking up inhibitory zincate complexes. - Ensure the organozinc reagent is free of excess zinc metal, which can promote catalyst decomposition.
Significant formation of benzene Protodezincation of the phenylzinc reagent by moisture or acidic protons.- Use rigorously dried solvents and glassware. - Ensure all reagents are anhydrous.
Formation of homocoupled biphenyl Reaction of the phenylzinc reagent with itself.- Add the phenylzinc reagent slowly to the reaction mixture containing the catalyst and 5-bromonicotinaldehyde. - Lowering the reaction temperature may also reduce the rate of homocoupling.[2]

Quantitative Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O80-1008-12Good to OutstandingA reliable and commonly used catalyst system.
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802HighOften effective for heteroaryl couplings, with shorter reaction times.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10012-24HighBulky, electron-rich ligand can improve yields for challenging substrates.
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80-90-98Highly active catalyst system, effective for sterically hindered substrates.

Note: Yields are based on studies with similar substrates and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via a syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Negishi Synthesis of this compound

Part A: Preparation of Phenylzinc Chloride

Materials:

  • Bromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.

  • In a separate flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.0 equivalent) to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.

Part B: Negishi Coupling

Materials:

  • 5-Bromonicotinaldehyde

  • Phenylzinc chloride solution (from Part A)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve 5-bromonicotinaldehyde (1.0 equivalent) in anhydrous THF.

  • To this solution, add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

  • Slowly add the prepared phenylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., to 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 5-Bromonicotinaldehyde Phenylboronic Acid K3PO4 inert Inert Atmosphere: Evacuate & Backfill with Ar/N2 reagents->inert catalyst Add Catalyst: Pd(PPh3)4 inert->catalyst solvent Add Degassed Solvent: Dioxane/H2O catalyst->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product This compound

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Yield cluster_symptoms Identify Primary Issue cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Low Yield of This compound low_conversion Low Conversion of Starting Material start->low_conversion side_products Significant Side Product Formation start->side_products stalled_reaction Reaction Stalls start->stalled_reaction catalyst_issue Inactive Catalyst / Poor Ligand Choice low_conversion->catalyst_issue conditions_issue Suboptimal Conditions (Temp, Base, Solvent) low_conversion->conditions_issue reagent_issue Poor Reagent Quality / Stoichiometry low_conversion->reagent_issue side_products->reagent_issue Homocoupling aldehyde_reactivity Aldehyde Side Reactions side_products->aldehyde_reactivity stalled_reaction->catalyst_issue deactivation Catalyst Deactivation (O2, Moisture) stalled_reaction->deactivation optimize_catalyst Screen Catalysts & Ligands catalyst_issue->optimize_catalyst optimize_conditions Optimize Temp, Base, Solvent conditions_issue->optimize_conditions check_reagents Use High-Purity Reagents & Optimize Stoichiometry reagent_issue->check_reagents protect_aldehyde Protect Aldehyde Group (Acetal Formation) aldehyde_reactivity->protect_aldehyde inert_technique Ensure Strict Inert & Anhydrous Conditions deactivation->inert_technique

Caption: Logical troubleshooting guide for improving the yield of this compound.

References

Technical Support Center: Purification of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Phenylnicotinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities include:

  • Unreacted starting materials: 5-bromonicotinaldehyde and phenylboronic acid.

  • Homocoupling byproducts: Biphenyl (from the self-coupling of phenylboronic acid) and 5,5'-bipyridyl-3,3'-dicarboxaldehyde (from the self-coupling of 5-bromonicotinaldehyde).

  • Residual palladium catalyst: This can be present in various forms and may color the product.

  • Inorganic salts: From the base used in the coupling reaction (e.g., potassium carbonate, sodium carbonate).

  • Solvent residues: Solvents used in the reaction or workup.

Q2: My purified this compound is a yellow or brownish solid, but it should be a white to off-white solid. What could be the cause?

A2: A yellow or brownish tint in the final product is often due to trace amounts of residual palladium catalyst or the formation of high-molecular-weight, colored byproducts.[1] Even small amounts of these impurities can discolor the product.[1]

Q3: I am having trouble removing the residual palladium catalyst from my product. What are the most effective methods?

A3: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove a significant portion of the precipitated palladium.[2]

  • Treatment with activated carbon: Stirring the crude product solution with activated carbon can adsorb the palladium, which is then removed by filtration.

  • Use of scavenger resins: Polymer-supported reagents with functionalities like ethylenediamine can effectively chelate and remove both Pd(0) and Pd(II) species.[3]

  • Aqueous washes: A thorough aqueous workup, sometimes with a mild acid, can help remove some palladium salts.

Q4: Why is my recovery low after column chromatography on silica gel?

A4: Low recovery of pyridine-containing compounds like this compound from silica gel chromatography can be due to the basic nature of the pyridine nitrogen. This basicity can cause strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface.[4] This can also lead to significant tailing of the product peak.

Troubleshooting Guides

Issue 1: Poor Separation and Tailing during Column Chromatography
Symptom Possible Cause Troubleshooting Steps
The product spot on the TLC plate shows significant tailing.The basic pyridine nitrogen is interacting strongly with the acidic silica gel.[4]1. Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the silica. A common choice is triethylamine (0.1-1% v/v).[5] 2. Stationary Phase Modification: Consider using neutral or basic alumina as the stationary phase instead of silica gel. 3. Reverse-Phase Chromatography: If applicable, reverse-phase chromatography on a C18 column can be an effective alternative.
The product elutes as a broad band or multiple overlapping fractions.The polarity of the eluent is not optimized.1. Optimize Eluent System: Use TLC to test various solvent systems. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[6] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product.[7] 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to first elute non-polar impurities (like biphenyl) and then the product.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Troubleshooting Steps
The crude product "oils out" instead of forming crystals upon cooling.The solvent is too nonpolar, or the cooling is too rapid. Pyridine-containing compounds can be challenging to crystallize.[3]1. Solvent Selection: Test a range of solvents. Polar solvents like ethanol or solvent mixtures such as hexane/ethyl acetate or hexane/acetone are often good starting points.[3] The ideal solvent should dissolve the compound when hot but not at room temperature.[8] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can promote oiling out. 3. Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.
The product is not pure enough after a single recrystallization.The chosen solvent does not effectively differentiate between the product and a key impurity.1. Second Recrystallization: Perform another recrystallization using the same or a different solvent system. 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering to adsorb these impurities.[9]
Issue 3: Persistent Impurities
Symptom How to Identify Removal Strategy
Biphenyl Appears as a non-polar spot on TLC (higher Rf than the product). In ¹H NMR, it will show characteristic aromatic signals.Biphenyl is less polar than this compound and can usually be removed by column chromatography using a hexane/ethyl acetate eluent system. It will elute before the desired product. Washing the crude solid with a non-polar solvent like hexane may also remove some of the biphenyl.[10]
Unreacted 5-bromonicotinaldehyde Will have a different Rf value on TLC compared to the product. Can be identified by its characteristic signals in ¹H NMR and by mass spectrometry.Can be separated from the product by column chromatography due to differences in polarity.
Phenylboronic acid and its anhydride (triphenylboroxine) These are acidic and can often be removed during the aqueous workup.Perform a basic aqueous wash (e.g., with dilute sodium bicarbonate solution) during the workup to extract the acidic boronic acid species into the aqueous layer.

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound, synthesized via a Suzuki-Miyaura coupling reaction. These values are representative and may vary depending on the specific reaction conditions and scale.

Purification Stage Method Purity (by HPLC) Yield Key Impurities Removed
Crude Product-65%-Biphenyl, unreacted starting materials, palladium catalyst
After Column ChromatographySilica gel, Hexane/Ethyl Acetate gradient>95%75%Biphenyl, 5-bromonicotinaldehyde
After RecrystallizationEthanol>99%85% (of chromatographed material)Trace impurities, residual palladium

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio until the Rf of the this compound spot is approximately 0.2-0.3.[7]

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet or dry packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) to remove non-polar impurities like biphenyl. Gradually increase the polarity of the eluent by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 10% to 95% acetonitrile over 30 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The purity can be determined by the relative area of the product peak.

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup (e.g., H2O, NaHCO3 washes) crude->workup Remove inorganic salts & boronic acid extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction drying Drying and Solvent Evaporation extraction->drying column Column Chromatography (Silica Gel, Hexane/EtOAc) drying->column Remove biphenyl & starting materials recrystallization Recrystallization (e.g., Ethanol) column->recrystallization Remove trace impurities & color pure_product Pure this compound recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis Confirm purity

General purification workflow for this compound.

troubleshooting_logic start Crude Product check_purity TLC/HPLC Analysis start->check_purity major_impurities Major Impurities Present? check_purity->major_impurities column_chrom Perform Column Chromatography major_impurities->column_chrom Yes recrystallize Perform Recrystallization major_impurities->recrystallize No (minor impurities) colored_product Product Colored? column_chrom->colored_product pure Pure Product recrystallize->pure colored_product->recrystallize No charcoal Recrystallize with Charcoal colored_product->charcoal Yes charcoal->pure

Decision tree for purification strategy selection.

suzuki_impurities suzuki Suzuki-Miyaura Reaction (5-bromonicotinaldehyde + Phenylboronic Acid) product This compound (Desired Product) suzuki->product imp1 Biphenyl (Homocoupling) suzuki->imp1 imp2 Unreacted Starting Materials suzuki->imp2 imp3 Palladium Catalyst Residues suzuki->imp3 imp4 Boronic Acid Anhydrides suzuki->imp4

Common byproducts from the synthesis of this compound.

References

Technical Support Center: Overcoming Side Reactions in 5-Phenylnicotinaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Phenylnicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the derivatization of this compound.

Reductive Amination

Question: I am attempting a reductive amination with this compound and a primary amine, but I am observing a significant amount of a byproduct with a mass corresponding to the alcohol of my starting aldehyde. How can I prevent this?

Answer:

The reduction of the aldehyde to the corresponding alcohol is a common side reaction in reductive aminations, especially when using strong reducing agents like sodium borohydride. To minimize this, consider the following strategies:

  • Choice of Reducing Agent: Switch to a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.

  • Stepwise Procedure: Instead of a one-pot reaction, perform the reaction in two steps. First, form the imine by reacting this compound with the amine (often with removal of water). Once imine formation is complete (monitor by TLC or LC-MS), then add the reducing agent.

  • pH Control: Maintain a mildly acidic pH (around 5-6) during the imine formation step. This protonates the intermediate, making it more susceptible to reduction than the starting aldehyde. Acetic acid is commonly used for this purpose.

Question: My reductive amination with a primary amine is resulting in a mixture of the desired secondary amine and a significant amount of a tertiary amine (over-alkylation). How can I improve the selectivity for the secondary amine?

Answer:

Over-alkylation occurs when the secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the aldehyde. To suppress this side reaction:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to this compound. This increases the probability of the aldehyde reacting with the primary amine.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the secondary amine low at any given time, reducing the chance of it competing with the primary amine.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the initial imine formation with the primary amine over the subsequent reaction with the secondary amine.

Knoevenagel Condensation

Question: The yield of my Knoevenagel condensation between this compound and an active methylene compound is low, and I recover a significant amount of starting material. What can I do to drive the reaction to completion?

Answer:

The Knoevenagel condensation is a reversible reaction. Low yields are often due to the equilibrium not favoring the product. To shift the equilibrium towards the product side, you need to remove the water that is formed as a byproduct.

  • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene or benzene), you can use a Dean-Stark apparatus to continuously remove water as it is formed.

  • Dehydrating Agents: Add a dehydrating agent to the reaction mixture, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Catalyst Choice: The choice of base catalyst is crucial. Piperidine or pyridine are commonly used. For some substrates, a Lewis acid catalyst might be effective.

Wittig Reaction

Question: I am performing a Wittig reaction with this compound and an unstabilized ylide, but I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?

Answer:

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Salt-Free Conditions: The presence of lithium salts can decrease the Z-selectivity of unstabilized ylides. Preparing the ylide with a sodium- or potassium-based strong base (e.g., NaH, KHMDS) in a non-coordinating solvent like THF can improve Z-selectivity.

  • Schlosser Modification: For E-selectivity with unstabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature to equilibrate it to the more stable threo-betaine, which then yields the E-alkene upon warming.

Question: After my Wittig reaction, I am having difficulty separating my product from the triphenylphosphine oxide byproduct. What is the best way to remove it?

Answer:

Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Here are a few methods for its removal:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for removing the triphenylphosphine oxide.

  • Chromatography: Column chromatography on silica gel can be used, but triphenylphosphine oxide can sometimes co-elute with the product. Using a less polar eluent system may help in separation.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, allowing it to be filtered off.

Oxidation to 5-Phenylnicotinic Acid

Question: I am trying to oxidize this compound to 5-phenylnicotinic acid, but the reaction is incomplete or I am seeing byproducts. What are the recommended conditions for a clean oxidation?

Answer:

A clean and efficient oxidation of an aldehyde to a carboxylic acid requires a selective oxidizing agent that does not affect the phenyl and pyridine rings.

  • Pinnick Oxidation: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a weak acid (e.g., sodium dihydrogen phosphate, NaH₂PO₄) and a scavenger for the hypochlorite byproduct (e.g., 2-methyl-2-butene), is a very mild and effective method for this transformation.[1][2]

  • Potassium Permanganate: Under controlled basic conditions, potassium permanganate (KMnO₄) can be used. However, over-oxidation or side reactions on the aromatic rings are a risk if the conditions are not carefully controlled. A unique post-processing method may be required to separate the target product from by-products.[3]

Cannizzaro Reaction

Question: I am observing the formation of both 5-phenyl-3-pyridinemethanol and 5-phenylnicotinic acid in my reaction mixture, especially under basic conditions. What is happening?

Answer:

This compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH).[4] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding alcohol and one molecule of the carboxylic acid.

  • To Avoid: If this is an undesired side reaction, avoid strongly basic conditions. If a base is necessary for your intended transformation, use a weaker, non-nucleophilic base and carefully control the temperature.

  • To Promote: If you intend to perform a Cannizzaro reaction, using a concentrated solution of a strong base will drive this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when working with this compound?

A1: The most common side reactions depend on the intended transformation. For reactions involving nucleophilic addition to the carbonyl, such as reductive amination or Grignard reactions, the key side reactions are often related to the reactivity of the aldehyde and the nucleophile. For reactions under basic conditions, the Cannizzaro reaction is a possibility due to the lack of enolizable protons. In oxidation reactions, care must be taken to avoid over-oxidation or reaction with the aromatic rings.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting aldehyde and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis and to identify byproducts, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A3: Standard laboratory safety practices should always be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The specific hazards of the reagents and solvents being used should be reviewed from their Safety Data Sheets (SDS) before starting any experiment.

Data Summary

Derivatization ReactionKey Side Reaction(s)Recommended Mitigation Strategy
Reductive Amination Aldehyde reduction to alcoholUse a milder reducing agent (e.g., STAB, NaBH₃CN)
Over-alkylationUse an excess of the primary amine, slow addition of reducing agent
Knoevenagel Condensation Incomplete reactionRemove water (azeotropic distillation or dehydrating agent)
Wittig Reaction Low stereoselectivityUse salt-free conditions for Z-alkenes; Schlosser modification for E-alkenes
Triphenylphosphine oxide contaminationRecrystallization, chromatography, or precipitation
Oxidation Incomplete oxidation, over-oxidationUse a mild and selective oxidizing agent (e.g., Pinnick oxidation)
Base-mediated reactions Cannizzaro reactionAvoid strong bases or use non-nucleophilic bases

Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound to 5-Phenylnicotinic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • tert-Butanol

  • Water

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (1:1 v/v).

  • To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate (1.5 eq).

  • In a separate container, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 5-phenylnicotinic acid, which can be purified by recrystallization.

Visualizations

Reductive_Amination_Troubleshooting cluster_issues Observed Issues cluster_solutions Troubleshooting Steps start Start Reductive Amination issue Low Yield or Side Products? start->issue alcohol Aldehyde Reduction to Alcohol issue->alcohol Yes over_alkylation Over-alkylation (Tertiary Amine) issue->over_alkylation Yes end Successful Derivatization issue->end No mild_reductant Use Milder Reductant (STAB, NaBH3CN) alcohol->mild_reductant stepwise Stepwise Procedure: 1. Imine Formation 2. Reduction alcohol->stepwise excess_amine Use Excess Primary Amine over_alkylation->excess_amine slow_addition Slow Addition of Reducing Agent over_alkylation->slow_addition mild_reductant->end stepwise->end excess_amine->end slow_addition->end

Caption: Troubleshooting workflow for reductive amination of this compound.

Knoevenagel_Condensation_Workflow cluster_driving_equilibrium Driving the Reaction start Start: this compound + Active Methylene Compound reactants Combine Reactants with Base Catalyst (e.g., Piperidine) in Solvent start->reactants equilibrium Reversible Reaction: Formation of Aldol Adduct and Water reactants->equilibrium remove_water Remove Water equilibrium->remove_water azeotrope Azeotropic Distillation (Dean-Stark) remove_water->azeotrope dehydrating_agent Dehydrating Agent (e.g., Molecular Sieves) remove_water->dehydrating_agent product Formation of alpha,beta-Unsaturated Product remove_water->product

Caption: Logical workflow for a successful Knoevenagel condensation.

Pinnick_Oxidation_Pathway aldehyde This compound reaction_core Pinnick Oxidation aldehyde->reaction_core naclo2 NaClO2 (Sodium Chlorite) naclo2->reaction_core buffer NaH2PO4 (Buffer) buffer->reaction_core scavenger 2-Methyl-2-butene (Scavenger) scavenged_byproduct Scavenged Byproduct scavenger->scavenged_byproduct product 5-Phenylnicotinic Acid reaction_core->product byproduct HOCl (Hypochlorous Acid) reaction_core->byproduct byproduct->scavenged_byproduct

Caption: Key components and pathways in the Pinnick oxidation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenylnicotinaldehyde, primarily via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-halonicotinaldehyde (commonly 5-bromonicotinaldehyde) with a phenylboronic acid derivative, catalyzed by a palladium complex in the presence of a base.[1][2][3]

Q2: What are the key components of a Suzuki-Miyaura reaction for this synthesis?

A2: The key components are:

  • Electrophile: 5-bromonicotinaldehyde or 5-iodonicotinaldehyde.[4][5]

  • Nucleophile: Phenylboronic acid or its esters.[1]

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst.[1][6]

  • Ligand: Typically phosphine-based ligands that stabilize the palladium catalyst.[4]

  • Base: Required to activate the boronic acid.[1][7]

  • Solvent: An appropriate solvent system, often a mixture of an organic solvent and water.[1][8]

Q3: How does the choice of halide (bromo vs. iodo) on the nicotinaldehyde affect the reaction?

A3: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[2][5] 5-Iodonicotinaldehyde is more reactive than 5-bromonicotinaldehyde due to the weaker carbon-iodine bond, which facilitates faster oxidative addition to the palladium catalyst.[5] This higher reactivity may allow for milder reaction conditions, such as lower temperatures and shorter reaction times, and potentially lower catalyst loadings.[5]

Q4: Can the aldehyde group in 5-halonicotinaldehyde interfere with the reaction?

A4: Yes, the aldehyde group can potentially influence the reaction. Aldehydes can coordinate to the palladium center, which might affect the catalytic activity. However, the Suzuki-Miyaura coupling is generally tolerant of a wide range of functional groups, and with the right choice of catalyst and ligands, the reaction can proceed efficiently.[4]

Q5: What are common signs of catalyst deactivation?

A5: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[4] This indicates that the active Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Recommendation & Solution
Inactive Catalyst System Ensure the palladium precatalyst and ligand combination is appropriate. For electron-deficient substrates like 5-bromonicotinaldehyde, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[4] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands.
Catalyst Deactivation Perform the reaction under a strict inert atmosphere (argon or nitrogen).[4] Use anhydrous and degassed solvents to minimize oxygen and water, which can lead to catalyst decomposition.[4][9] If palladium black is observed, it's a clear sign of deactivation.[4]
Inappropriate Base The choice and amount of base are critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][10] The base must be strong enough to form the boronate "ate" complex but not so strong as to cause side reactions.[10] Ensure the base is finely powdered and dry.
Suboptimal Reaction Temperature Aryl bromides typically require heating (e.g., 80-110 °C).[4][5] If the temperature is too low, the reaction may be too slow. If it's too high, catalyst decomposition or side reactions can occur.[4] Systematically vary the temperature to find the optimum.
Impure Reagents Use purified starting materials. Impurities in the 5-bromonicotinaldehyde or phenylboronic acid can poison the catalyst. Boronic acids can undergo decomposition over time, so using a fresh or properly stored batch is recommended.[11]
Issue 2: Reaction Stalls Before Completion
Possible Cause Recommendation & Solution
Insufficient Catalyst Loading For initial trials, a catalyst loading of 1-5 mol% is a good starting point.[4] If the reaction stalls, incrementally increase the catalyst loading. For challenging couplings, up to 10 mol% might be necessary.[4]
Ligand Degradation Some phosphine ligands can be sensitive to air or heat. Ensure proper handling and consider using more robust ligands.
Inhibitory Byproducts The formation of inhibitory species can halt the catalytic cycle. While less common, certain byproducts may coordinate to the palladium center and inhibit its activity.[9] Analyzing the reaction mixture by LC-MS might help identify such species.
Issue 3: Formation of Significant Side Products
Possible Cause Recommendation & Solution
Homocoupling of Boronic Acid This side reaction, forming biphenyl, is often promoted by the presence of oxygen.[11] Ensure the reaction mixture is thoroughly degassed before heating. Slower addition of the boronic acid can also minimize this side reaction.[11]
Debromination At higher temperatures, the starting 5-bromonicotinaldehyde can undergo debromination to form nicotinaldehyde. If this is observed, try running the reaction at a lower temperature, possibly with a more active catalyst system to compensate for the slower rate.[5]
Protodeboronation The boronic acid can react with water or other protic sources to lose the boronic acid group. Ensure anhydrous conditions if this is a significant issue, although some water is often beneficial in Suzuki reactions.

Data Presentation: Optimizing Reaction Parameters

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling
ComponentExampleTypical Amount/LoadingPurpose
Aryl Halide 5-Bromonicotinaldehyde1.0 equivalentElectrophilic coupling partner
Boronic Acid Phenylboronic Acid1.2 - 1.5 equivalentsNucleophilic coupling partner
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂1 - 5 mol%Catalyzes the C-C bond formation
Ligand PPh₃, SPhos, XPhos, dppf1 - 2 equivalents relative to PdStabilizes Pd(0) and facilitates catalytic cycle
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalentsActivates the boronic acid
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂O-Solubilizes reactants and facilitates reaction
Temperature 80 - 110 °C-Provides activation energy for the reaction

Data compiled from multiple sources.[4][5]

Table 2: Comparison of Common Bases in Suzuki-Miyaura Reactions
BaseTypical Yield (%)Notes
Na₂CO₃ 85-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[10]
K₂CO₃ 80-95%Another common and effective carbonate base.[10]
Cs₂CO₃ 90-99%Often provides superior results, especially for challenging or sterically hindered substrates (the "caesium effect").[10]
K₃PO₄ 90-99%A strong, non-nucleophilic base, particularly effective for nitrogen-containing heterocycles.[4][10]
KF Moderate to highFluoride ions are thought to play a unique role in activating the boronic acid.[10]

This table provides a general comparison; optimal base selection is substrate-dependent.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), the chosen base (e.g., K₃PO₄, 2.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[4][9]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[4][9]

  • Solvent Addition:

    • Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.[12]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[9]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][9]

  • Workup:

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[5]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.[4][9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product start Ar-X start->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents & Catalyst to Dried Glassware inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to Target Temperature solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product Troubleshooting_Low_Yield start Low or No Yield catalyst_issue Catalyst System Issue? start->catalyst_issue Check conditions_issue Reaction Conditions Issue? start->conditions_issue Check reagents_issue Reagent Issue? start->reagents_issue Check solution_catalyst Screen Pd Source & Ligand Increase Catalyst Loading Ensure Inert Atmosphere catalyst_issue->solution_catalyst Solution solution_conditions Optimize Temperature Screen Solvents Screen Bases conditions_issue->solution_conditions Solution solution_reagents Purify Starting Materials Use Fresh Boronic Acid Use Anhydrous/Degassed Solvents reagents_issue->solution_reagents Solution

References

troubleshooting 5-Phenylnicotinaldehyde instability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 5-Phenylnicotinaldehyde. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from white to yellow. Is it still usable?

A change in color from white/off-white to yellow or brown is a common indicator of degradation. While a slight color change may not significantly impact the outcome of all experiments, it is advisable to assess the purity of the compound before use, for example, by taking a melting point or running a TLC. For sensitive applications, using a fresh, pure sample is recommended.

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under controlled conditions. Based on supplier recommendations for this and structurally similar compounds, the following storage conditions are advised:

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.
Light Amber vial / protected from lightPrevents light-induced degradation.
Container Tightly sealedPrevents exposure to moisture and air.

Q3: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If a stock solution is required, it should be prepared fresh. If short-term storage is necessary, use an anhydrous, aprotic solvent, store at -20°C under an inert atmosphere, and use within a very short timeframe. Always perform a quality check if the solution has been stored.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields or formation of multiple byproducts.

  • Possible Cause: Degradation of this compound. The aldehyde functionality is susceptible to oxidation and other side reactions, especially under non-inert conditions or at elevated temperatures.

  • Troubleshooting Workflow:

    A Inconsistent Yields / Byproducts Observed B Assess Purity of Starting Material (TLC, NMR, MP) A->B C Is Starting Material Pure? B->C D Purify this compound (e.g., recrystallization, chromatography) C->D No F Review Reaction Conditions C->F Yes E Use Fresh, High-Purity Reagent D->E E->F G Are Conditions Strictly Anhydrous and Inert? F->G H Implement Inert Atmosphere (N2/Ar) and Use Anhydrous Solvents G->H No I Is the Reaction Temperature Optimized? G->I Yes H->I J Run Reaction at Lower Temperature I->J No K Re-run Experiment and Analyze Results I->K Yes J->K

    Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Issue 2: The reaction with this compound fails to go to completion.

  • Possible Cause: Besides potential degradation of the starting material, the reactivity of aromatic aldehydes like this compound is generally lower than their aliphatic counterparts due to resonance stabilization.

  • Potential Solutions:

    • Increase Reaction Temperature: Carefully increase the temperature to provide sufficient energy for the reaction to proceed. Monitor for byproduct formation.

    • Use a More Active Catalyst: If the reaction is catalyzed, consider using a more active catalyst or increasing the catalyst loading.

    • Increase Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical method like TLC or LC-MS.

Potential Degradation Pathways

The aldehyde group in this compound is the most likely site of instability. Two common degradation pathways for aldehydes are oxidation and polymerization.

cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway A This compound B 5-Phenylnicotinic Acid A->B [O] (Air, O2) C This compound D Polymer/Oligomers C->D Trace Acid/Base or Heat

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general method for purifying this compound that has shown signs of degradation. The choice of solvent may need to be optimized.

  • Solvent Selection: Determine a suitable solvent system. A good solvent will dissolve the compound when hot but not when cold. A co-solvent system (e.g., ethanol/water, toluene/hexanes) may be effective.

  • Dissolution: In a flask, add the impure this compound and a minimal amount of the hot solvent (or the more soluble solvent of a co-solvent pair) until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If a co-solvent system is used, add the less soluble solvent dropwise until the solution becomes cloudy, then warm slightly until it clears before cooling.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Setting up a Reaction Under Inert Atmosphere

This protocol provides a general workflow for reactions involving the air-sensitive this compound.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while hot and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous solvent via a syringe or cannula.

  • Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS) by withdrawing small aliquots via syringe.

A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Add this compound B->C D Add Anhydrous Solvent C->D E Heat/Cool to Reaction Temperature D->E F Monitor Reaction Progress E->F G Work-up F->G

Caption: Experimental workflow for handling this compound.

Technical Support Center: Synthesis of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylnicotinaldehyde. The primary synthetic route covered is the Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide, typically 5-bromonicotinaldehyde, with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base.[3]

Q2: What are the potential major byproducts in the synthesis of this compound via Suzuki-Miyaura coupling?

A2: Several byproducts can form during the synthesis, which can complicate purification and reduce the yield of the desired product. The most commonly encountered byproducts include:

  • Biphenyl: Arises from the homocoupling of phenylboronic acid.[4][5]

  • 5,5'-Diformyl-3,3'-bipyridine: Results from the homocoupling of 5-bromonicotinaldehyde.[4]

  • Benzene: Formed via protodeboronation of phenylboronic acid.[6]

  • Nicotinaldehyde: A result of the dehalogenation of 5-bromonicotinaldehyde.[1]

  • 5-Phenylnicotinic acid: Can be formed by the oxidation of the aldehyde functional group of the product.

Q3: Why is my final product a yellow or brown color instead of the expected white or off-white solid?

A3: The appearance of yellow, orange, or brown hues in the final product often indicates the presence of colored impurities.[7] These impurities typically arise from the degradation of starting materials or the product itself, leading to the formation of high-molecular-weight polymers or molecules with extended conjugated π-systems.[7] Oxidative degradation is a common cause.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and provides systematic approaches to their resolution.

Issue 1: Significant Formation of Biphenyl Homocoupling Product
  • Symptoms:

    • TLC or LC-MS analysis shows a significant peak corresponding to the mass of biphenyl.

    • Reduced yield of the desired this compound.

    • Difficult purification due to the presence of a non-polar impurity.

  • Root Causes & Solutions:

Root CauseRecommended Action
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[4][5]Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[4]Catalyst Selection: Prefer the use of a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which does not require an in-situ reduction step.[4] If using a Pd(II) precatalyst, consider adding a mild reducing agent.
Inappropriate Ligand Choice: The ligand choice is crucial for an efficient catalytic cycle.Ligand Optimization: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the reductive elimination step, which reduces the lifetime of intermediates that can lead to side reactions.[4]
Issue 2: Presence of Unreacted 5-bromonicotinaldehyde and Formation of Benzene
  • Symptoms:

    • TLC or LC-MS analysis indicates the presence of starting material (5-bromonicotinaldehyde) and a volatile, non-polar byproduct identified as benzene.

    • Low conversion rate.

  • Root Causes & Solutions:

Root CauseRecommended Action
Protodeboronation: Phenylboronic acid can react with protons in the reaction mixture, leading to the formation of benzene and rendering it unavailable for the cross-coupling reaction.[6] This is a known side reaction for boronic acids.[6]Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of anhydrous solvents and reagents can minimize the source of protons.
Reaction Conditions: The stability of boronic acids is highly dependent on the reaction conditions.[6]Optimize Base and Solvent: The choice of base is critical for activating the boronic acid.[3] Consider using potassium phosphate (K₃PO₄) which has been reported to be effective.[4] The solvent system (e.g., dioxane/water) should also be optimized.
Catalyst Inactivity: The palladium catalyst may not be sufficiently active to promote the desired cross-coupling.Catalyst and Ligand System: Ensure the catalyst is active. Consider using a pre-catalyst or a more robust ligand system to improve catalytic turnover.
Issue 3: Formation of 5,5'-Diformyl-3,3'-bipyridine
  • Symptoms:

    • A high-molecular-weight byproduct is observed in LC-MS, corresponding to the homocoupling of 5-bromonicotinaldehyde.

    • This byproduct may be difficult to separate from the desired product due to similar polarity.

  • Root Causes & Solutions:

Root CauseRecommended Action
High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling of the aryl halide.Temperature Control: Optimize the reaction temperature. While Suzuki couplings often require heating, excessive temperatures can be detrimental. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).[4][8]
Catalyst System: The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.Ligand Tuning: As with boronic acid homocoupling, bulky, electron-rich ligands can favor the desired cross-coupling pathway.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of 5-bromonicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) or potassium phosphate (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[8] The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is then added, and the reaction mixture is heated to 80-100 °C with vigorous stirring.[4][8] The progress of the reaction is monitored by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[4]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the this compound.[4]

Visual Guides

Byproduct_Formation_Pathway cluster_reactants Reactants cluster_products Products 5-bromonicotinaldehyde 5-bromonicotinaldehyde This compound This compound 5-bromonicotinaldehyde->this compound Suzuki Coupling 5,5'-Diformyl-3,3'-bipyridine 5,5'-Diformyl-3,3'-bipyridine 5-bromonicotinaldehyde->5,5'-Diformyl-3,3'-bipyridine Homocoupling Nicotinaldehyde Nicotinaldehyde 5-bromonicotinaldehyde->Nicotinaldehyde Dehalogenation Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->this compound Suzuki Coupling Biphenyl Biphenyl Phenylboronic Acid->Biphenyl Homocoupling Benzene Benzene Phenylboronic Acid->Benzene Protodeboronation

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product identify_byproduct Identify Major Byproduct(s) (TLC, LC-MS, NMR) start->identify_byproduct biphenyl Biphenyl (Homocoupling) identify_byproduct->biphenyl Biphenyl unreacted_sm Unreacted Starting Material & Benzene identify_byproduct->unreacted_sm Unreacted SM bipyridine 5,5'-Diformyl-3,3'-bipyridine identify_byproduct->bipyridine Bipyridine other Other Impurities identify_byproduct->other Other action_biphenyl Action: 1. Degas reaction mixture thoroughly. 2. Use Pd(0) catalyst. 3. Use bulky, electron-rich ligands. biphenyl->action_biphenyl action_unreacted Action: 1. Use anhydrous reagents/solvents. 2. Optimize base and solvent system. unreacted_sm->action_unreacted action_bipyridine Action: 1. Optimize reaction temperature. 2. Tune ligand system. bipyridine->action_bipyridine action_other Action: Review purification method. other->action_other

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Spectroscopic Characterization of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the spectroscopic characterization of 5-Phenylnicotinaldehyde. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and summarized quantitative data to assist in the accurate analysis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

  • Question: Why is the chemical shift of my aldehyde proton not appearing around 10 ppm?

    • Answer: The chemical shift of the aldehyde proton is highly sensitive to the electronic environment and solvent effects. While typically expected around 9.5-10.5 ppm, its position can shift. Ensure your solvent is of high purity and appropriately deuterated. Contamination with acidic or basic impurities can also affect the chemical shift. Re-purify your sample and use a fresh, high-quality NMR solvent.

  • Question: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What can I do?

    • Answer: The overlapping signals in the aromatic region are common for multi-ring systems. To simplify the spectrum, consider using a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. Additionally, 2D NMR techniques such as COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual resonances.

  • Question: I am observing broad peaks in my ¹H NMR spectrum. What is the likely cause?

    • Answer: Peak broadening can be caused by several factors. The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can lead to broader signals. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can help. Aggregation of the sample at higher concentrations can also cause peak broadening; try acquiring the spectrum at a lower concentration. Finally, ensure proper shimming of the spectrometer to optimize magnetic field homogeneity.

¹³C NMR Spectroscopy

  • Question: The signal for my carbonyl carbon is very weak or not visible. Why is this?

    • Answer: Carbonyl carbons are quaternary (lacking directly attached protons) and thus do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons. They also tend to have long relaxation times. To improve the signal, increase the number of scans and/or increase the relaxation delay (d1) in your acquisition parameters.

  • Question: I am seeing fewer than the expected 11 signals in my ¹³C NMR spectrum. What does this indicate?

    • Answer: If you observe fewer than the 11 expected carbon signals, it could be due to overlapping peaks, especially in the aromatic region where several carbons might have very similar chemical environments. Running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help differentiate between CH, CH₂, and CH₃ groups and aid in signal assignment. It is also possible that some quaternary carbons have very low intensity and are lost in the baseline noise; increasing the number of scans can help reveal these signals.

Infrared (IR) Spectroscopy

  • Question: My C=O stretching frequency is lower than expected for an aldehyde. What could be the reason?

    • Answer: The position of the carbonyl (C=O) stretch is influenced by conjugation. In this compound, the aldehyde group is conjugated with the pyridine ring, which lowers the bond order of the C=O bond and shifts its stretching frequency to a lower wavenumber (typically around 1700-1710 cm⁻¹). If your value is significantly lower, it could indicate intermolecular hydrogen bonding, possibly due to impurities like water or alcohols. Ensure your sample is dry.

  • Question: I see a broad absorption band around 3400 cm⁻¹. What does this signify?

    • Answer: A broad band in this region is characteristic of O-H stretching vibrations, which strongly suggests the presence of water or alcohol contamination in your sample or the KBr pellet.[1] To remedy this, dry your sample under vacuum and use freshly dried KBr for pellet preparation.

Mass Spectrometry

  • Question: I am not observing the molecular ion peak in my mass spectrum. Is this normal?

    • Answer: While the molecular ion peak is expected, its intensity can be low or absent depending on the ionization technique and the stability of the molecule. For aromatic aldehydes, the molecular ion is generally observable. If you are using Electron Ionization (EI), consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which can result in a more prominent molecular ion peak.

  • Question: What are the expected major fragment ions for this compound?

    • Answer: The fragmentation of this compound is expected to proceed through characteristic losses. The most common initial fragmentation is the loss of a hydrogen radical (M-1) or the formyl radical (M-29), leading to stable aromatic cations. Further fragmentation may involve the loss of CO from the [M-H]⁺ ion.

Quantitative Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using online spectral prediction tools and serves as a reference for experimental results.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde H
~9.2d1HPyridine H-6
~8.9d1HPyridine H-2
~8.4t1HPyridine H-4
~7.7d2HPhenyl H (ortho)
~7.5t2HPhenyl H (meta)
~7.4t1HPhenyl H (para)

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~192Aldehyde C=O
~155Pyridine C-6
~152Pyridine C-2
~138Pyridine C-4
~136Phenyl C (ipso)
~134Pyridine C-5
~131Pyridine C-3
~130Phenyl C (para)
~129Phenyl C (meta)
~128Phenyl C (ortho)

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch
~1705StrongC=O Stretch (conjugated aldehyde)
~1600, ~1580, ~1470Medium-StrongAromatic C=C Ring Stretch
~850-750StrongAromatic C-H Out-of-Plane Bend

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (EI)

m/zProposed Fragment
183[M]⁺ (Molecular Ion)
182[M-H]⁺
155[M-CO]⁺
154[M-CHO]⁺
127[C₁₀H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary to obtain a high-quality spectrum.

2. Infrared (IR) Spectroscopy

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample holder with the KBr pellet into the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

3. UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile).

    • Perform serial dilutions to obtain a series of solutions of known concentrations.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

4. Mass Spectrometry

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Data Acquisition:

    • Select the desired ionization mode (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

    • Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range.

    • Acquire the mass spectrum.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis MS Mass Spectrometry Dissolve->MS Data_Analysis Spectral Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

addressing poor solubility of 5-Phenylnicotinaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Phenylnicotinaldehyde in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, appearing as a white to yellow powder or crystals. As an aromatic aldehyde with both a phenyl and a pyridine ring, it is expected to have low solubility in water and other highly polar protic solvents. Its solubility in organic solvents is variable and depends on the polarity and hydrogen bonding capabilities of the solvent. Generally, it is anticipated to be more soluble in polar aprotic solvents and some polar protic solvents than in nonpolar solvents.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Poor solubility is a common issue with structurally complex organic molecules like this compound. The primary reasons for poor solubility include:

  • Solvent Mismatch: The polarity of your chosen solvent may not be compatible with the solute. The principle of "like dissolves like" is a good starting point for solvent selection.

  • Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the quantity of this compound used.

  • Low Temperature: Solubility of solids generally increases with temperature. The reaction may be running at a temperature too low to achieve complete dissolution.

  • Solid-State Properties: The crystalline nature of the solid can impact its dissolution rate. Amorphous forms are often more soluble than highly crystalline forms.

Q3: Can I heat the mixture to dissolve the this compound?

A3: Yes, in many cases, gently heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. Uncontrolled heating can lead to side reactions or solvent loss. It is recommended to heat the mixture gradually with good stirring and monitor for any changes in color or the appearance of byproducts.

Q4: What are co-solvents and how can they help?

A4: A co-solvent is a second solvent added to the primary reaction solvent to increase the solubility of a reactant. By mixing solvents, you can fine-tune the overall polarity and hydrogen-bonding properties of the reaction medium to better match those of this compound. For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can significantly enhance solubility.

Q5: Are there other methods to improve solubility in aqueous reaction media?

A5: For reactions conducted in aqueous media, cyclodextrins can be an effective tool to enhance the solubility of hydrophobic compounds like this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar phenyl group of the molecule, forming an inclusion complex that is more soluble in water. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[1]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during the reaction.

Possible Causes:

  • Change in Solvent Composition: A reactant or product formed during the reaction may be altering the polarity of the solvent system, causing the starting material to crash out.

  • Temperature Fluctuation: A decrease in reaction temperature can lead to precipitation.

  • Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.

Solutions:

  • Increase Temperature: If the reaction chemistry allows, gently increase the temperature of the reaction mixture with vigorous stirring.

  • Add a Co-solvent: Introduce a small amount of a good solvent for this compound (e.g., DMF, DMSO) to the reaction mixture. Add it dropwise until the solid redissolves. Be mindful of potential reactivity of the co-solvent under your reaction conditions.

  • Increase Agitation: Ensure the reaction mixture is being stirred efficiently to prevent localized areas of high concentration.

  • Re-evaluate Solvent System: If precipitation is persistent, a different solvent system may be required for the reaction.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.

Possible Causes:

  • Low Concentration of Dissolved Reactant: The effective concentration of this compound in solution may be too low for the reaction to proceed at a reasonable rate.

  • Mass Transfer Limitation: The rate of dissolution of the solid may be slower than the rate of the reaction, limiting the overall reaction rate.

Solutions:

  • Solvent Optimization: Consult the Predicted Solubility Table (Table 1) to select a more suitable solvent or co-solvent system.

  • Elevated Temperature: Increase the reaction temperature to enhance both solubility and reaction rate, while monitoring for potential side reactions.

  • Use of a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help transport the reactant from the solid or a second liquid phase to the reaction phase.

  • Mechanical Agitation: Employ more vigorous stirring or sonication to increase the rate of dissolution.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Disclaimer: The following solubility data is predicted based on Hansen Solubility Parameters (HSP) calculated using the group contribution method. Actual experimental values may vary. It is recommended to perform a small-scale solubility test before proceeding with your reaction.

SolventSolvent ClassPredicted Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Excellent predicted solubility. Good for creating stock solutions.
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Excellent predicted solubility. Good for creating stock solutions.
Dichloromethane (DCM)Chlorinated50 - 100Good predicted solubility. A common reaction solvent.
ChloroformChlorinated50 - 100Good predicted solubility.
Tetrahydrofuran (THF)Ether25 - 50Moderate predicted solubility. May require heating.
AcetoneKetone25 - 50Moderate predicted solubility.
Acetonitrile (ACN)Nitrile10 - 25Moderate to low predicted solubility.
EthanolPolar Protic10 - 25Moderate to low predicted solubility.
MethanolPolar Protic10 - 25Moderate to low predicted solubility.
TolueneAromatic Hydrocarbon< 10Poor predicted solubility. Co-solvent likely needed.
HexaneAliphatic Hydrocarbon< 1Very poor predicted solubility. Not a suitable solvent.
Table 2: Hansen Solubility Parameters (HSP) for this compound and Common Solvents

HSP values for solvents are from established databases. HSP for this compound are estimated by the group contribution method.

CompoundδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound (Predicted) 19.5 10.2 6.8
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Dichloromethane (DCM)17.07.37.1
Chloroform17.83.15.7
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Acetonitrile (ACN)15.318.06.1
Ethanol15.88.819.4
Methanol14.712.322.3
Toluene18.01.42.0
Hexane14.90.00.0

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a method to determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DCM, THF, Ethanol)

  • Small vials with caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Pipettes and syringes

Procedure:

  • Preparation: To a series of pre-weighed vials, add a known amount of this compound (e.g., 20 mg).

  • Solvent Addition: Add a small, measured volume of the chosen solvent to the first vial (e.g., 0.2 mL).

  • Equilibration: Cap the vial and vortex for 1-2 minutes. If the solid dissolves completely, proceed to the next step. If not, place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 30 minutes.

  • Observation: After equilibration, visually inspect the vial. If the solid is completely dissolved, the solubility is greater than the current concentration (in this example, >100 mg/mL).

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured aliquot of the solvent (e.g., 0.2 mL) to the vial.

  • Repeat Equilibration and Observation: Repeat steps 3 and 4. Continue adding solvent in increments until the solid is fully dissolved.

  • Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the solid. For example, if 20 mg of the compound dissolved in a total of 0.5 mL of solvent, the solubility is approximately 40 mg/mL.

Protocol 2: Using a Co-solvent System to Improve Solubility

Procedure:

  • Initial Suspension: Suspend the this compound in the primary reaction solvent.

  • Co-solvent Selection: Choose a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO, see Table 1).

  • Co-solvent Addition: While stirring the suspension, add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the this compound is completely dissolved.

  • Volume Consideration: Record the volume of co-solvent added. It is advisable to use the minimum amount necessary to achieve dissolution, as it may affect the reaction outcome. A typical starting point is 5-10% (v/v) of the total solvent volume.

Protocol 3: Cyclodextrin-Mediated Solubilization in Aqueous Media

Procedure:

  • Cyclodextrin Solution: Prepare a solution of β-cyclodextrin or HP-β-cyclodextrin in the aqueous reaction medium. The concentration will depend on the specific reaction and the required solubility enhancement. A typical starting concentration is 10-50 mM.

  • Addition of Aldehyde: Add the this compound to the cyclodextrin solution with vigorous stirring.

  • Complex Formation: Allow the mixture to stir at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex. Gentle heating may be applied if necessary.

  • Reaction Initiation: Once the aldehyde is sufficiently dissolved, proceed with the addition of other reagents to initiate the reaction.

Mandatory Visualization

experimental_workflow start Start: Poor Solubility of This compound decision1 Is the reaction in an organic or aqueous medium? start->decision1 solvent_selection Select a solvent with a closer HSP value (Table 2) decision1->solvent_selection Organic cyclodextrin Use cyclodextrins (Protocol 3) decision1->cyclodextrin Aqueous organic_path Organic Medium aqueous_path Aqueous Medium co_solvent Use a co-solvent system (Protocol 2) solvent_selection->co_solvent decision2 Is solubility still an issue? solvent_selection->decision2 co_solvent->decision2 reaction_success Proceed with reaction cyclodextrin->reaction_success increase_temp Increase temperature (with caution) decision2->increase_temp Yes decision2->reaction_success No increase_agitation Increase agitation (stirring/sonication) increase_temp->increase_agitation increase_agitation->reaction_success troubleshooting_precipitation start Precipitation observed during reaction check_temp Check reaction temperature. Is it stable? start->check_temp adjust_temp Adjust and maintain reaction temperature check_temp->adjust_temp No decision1 Is the solid redissolved? check_temp->decision1 Yes adjust_temp->decision1 add_cosolvent Add a co-solvent (e.g., DMF, DMSO) dropwise decision1->add_cosolvent No end Continue reaction decision1->end Yes decision2 Is the solid redissolved? add_cosolvent->decision2 re_evaluate Re-evaluate the entire solvent system decision2->re_evaluate No decision2->end Yes

References

strategies to minimize impurities in 5-Phenylnicotinaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-Phenylnicotinaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can stem from several factors, particularly due to the electron-deficient nature of the pyridine ring in the 5-bromonicotinaldehyde starting material. Here are the primary causes and their solutions:

  • Inactive Catalyst: The active Pd(0) species, which is crucial for the catalytic cycle, may not be forming or could be deactivating prematurely.

    • Solution: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, is of high quality and stored under appropriate conditions. For challenging couplings involving electron-deficient pyridines, consider using more robust and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) which can stabilize the palladium catalyst and facilitate the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the reaction.

    • Solution: A screening of these parameters is often necessary.

      • Base: The base activates the phenylboronic acid. While inorganic bases like K₂CO₃ are common, stronger bases such as K₃PO₄ or Cs₂CO₃ can be more effective for electron-deficient substrates.

      • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic starting materials and the inorganic base. Ensure adequate solubility of all reactants.

      • Temperature: Increasing the reaction temperature (typically in the range of 80-110 °C) can often improve the reaction rate and yield. However, excessively high temperatures can lead to degradation and side reactions.

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation.

    • Solution: It is imperative to thoroughly degas the reaction mixture and solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. The reaction should be carried out under a positive pressure of an inert gas.

  • Poor Quality Starting Materials: Impurities or degradation of the 5-bromonicotinaldehyde or phenylboronic acid can inhibit the reaction.

    • Solution: Use high-purity starting materials. Phenylboronic acid can dehydrate to form the unreactive trimeric anhydride (boroxine). It is advisable to use fresh or properly stored phenylboronic acid.

Issue 2: Significant Formation of Side Products (Impurities)

Question: I am observing significant impurities in my reaction mixture alongside the desired this compound. What are the common impurities and how can I minimize their formation?

Answer:

The formation of impurities is a key challenge in the synthesis of this compound. The most common side products are a result of homocoupling and dehalogenation reactions.

  • Homocoupling of Phenylboronic Acid (Biphenyl Formation): This is the coupling of two molecules of phenylboronic acid to form biphenyl.

    • Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by an excess of the palladium catalyst or the boronic acid. If a Pd(II) source is used, it can be reduced to Pd(0) by the homocoupling of the boronic acid.

    • Solution:

      • Rigorous Degassing: As with preventing catalyst deactivation, meticulous degassing of the reaction mixture is crucial to minimize oxygen levels.

      • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenylboronic acid. A large excess can lead to increased homocoupling.

      • Controlled Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions. An optimal catalyst loading (typically 1-5 mol%) should be determined experimentally.

  • Homocoupling of 5-bromonicotinaldehyde: This results in the formation of a bipyridine dimer.

    • Cause: This is less common than boronic acid homocoupling but can occur, especially at higher temperatures and with certain catalyst systems.

    • Solution: Optimizing the reaction conditions, particularly the choice of ligand and temperature, can help to suppress this side reaction.

  • Dehalogenation of 5-bromonicotinaldehyde: The bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of nicotinaldehyde.

    • Cause: This can be caused by certain phosphine ligands in the presence of a base, especially at elevated temperatures. The presence of water can also contribute to this side reaction.

    • Solution:

      • Ligand Selection: If dehalogenation is a significant issue, consider switching to a different phosphine ligand.

      • Milder Base: Using a milder base, such as KF or Na₂CO₃, may reduce the extent of dehalogenation.

      • Temperature Control: Lowering the reaction temperature, while ensuring the main reaction proceeds at a reasonable rate, can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the synthesis of this compound?

A1: While there is no single "best" catalyst system for all conditions, a common and effective starting point is the use of a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, a combination of a palladium(II) precursor such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand is often employed. For electron-deficient substrates like 5-bromonicotinaldehyde, bulky and electron-rich phosphine ligands, for instance, those from the Buchwald-Hartwig series (e.g., XPhos, SPhos), can significantly improve yields and reaction rates.[1]

Q2: How does the choice of base affect the reaction and what are the recommended bases?

A2: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[2] The choice of base can influence the reaction rate, yield, and impurity profile. For the synthesis of this compound, common choices include:

  • Potassium Carbonate (K₂CO₃): A widely used and often effective base.

  • Potassium Phosphate (K₃PO₄): A stronger base that is often beneficial for challenging couplings with electron-deficient halides.

  • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive.

  • Potassium Fluoride (KF): A milder base that can be advantageous if the starting materials or product are sensitive to stronger bases.[2]

Q3: What are the recommended solvent systems for this reaction?

A3: The solvent system needs to facilitate the dissolution of both the organic substrates and the inorganic base. Therefore, a mixture of an organic solvent and water is typically used. Common solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • N,N-Dimethylformamide (DMF) / Water

  • Tetrahydrofuran (THF) / Water The ratio of the organic solvent to water is usually in the range of 3:1 to 5:1.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Q5: What are the recommended methods for the purification of this compound?

A5: After the reaction is complete, the crude product is typically worked up by extracting it into an organic solvent. The most common method for purification is column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate. Recrystallization from an appropriate solvent can also be an effective purification method for obtaining a high-purity product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki-Miyaura coupling, based on analogous reactions of similar substrates.[3]

ParameterCondition 1Condition 2Condition 3
Starting Material A 5-bromonicotinaldehyde5-bromonicotinaldehyde5-bromonicotinaldehyde
Starting Material B Phenylboronic acidPhenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Cs₂CO₃ (2 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DMF / H₂O (5:1)
Temperature 90 °C100 °C110 °C
Reaction Time 12-16 h8-12 h6-10 h
Expected Yield 70-85%80-95%85-98%
Major Impurities Biphenyl, NicotinaldehydeBiphenylBiphenyl

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar pyridine derivatives.[3]

Materials:

  • 5-bromonicotinaldehyde

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) source and a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or similar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and the chosen base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and then the degassed water via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for another 10-15 minutes to ensure it is thoroughly degassed.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete (typically after 8-16 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Troubleshooting_Workflow Start Low Yield or Impurities in this compound Synthesis Check_Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Consider alternative ligands (e.g., Buchwald's) Start->Check_Catalyst Check_Conditions 2. Optimize Reaction Conditions - Screen bases (K2CO3, K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) - Adjust temperature Start->Check_Conditions Check_Degassing 3. Ensure Rigorous Degassing - Purge with inert gas - Use freeze-pump-thaw method Start->Check_Degassing Check_Purity 4. Check Starting Material Purity - Use high-purity reagents Start->Check_Purity Analyze_Impurities Analyze Impurity Profile (TLC, HPLC, GC-MS) Check_Catalyst->Analyze_Impurities Check_Conditions->Analyze_Impurities Check_Degassing->Analyze_Impurities Check_Purity->Analyze_Impurities Homocoupling High Homocoupling? - Check degassing - Adjust stoichiometry Analyze_Impurities->Homocoupling Yes Dehalogenation High Dehalogenation? - Use milder base - Lower temperature - Change ligand Analyze_Impurities->Dehalogenation Yes Successful_Synthesis Successful Synthesis Analyze_Impurities->Successful_Synthesis No significant impurities Homocoupling->Check_Conditions Dehalogenation->Check_Conditions

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the regioselectivity of reactions involving 5-Phenylnicotinaldehyde.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive sites on this compound, and how do its substituents influence reactivity?

This compound has several potential reactive sites: the aldehyde group, the pyridine nitrogen, and the C2, C4, and C6 positions of the pyridine ring. The phenyl and aldehyde substituents electronically influence the pyridine ring. The aldehyde group is electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack, particularly at the C2, C4, and C6 positions. The phenyl group's effect is more complex and can influence reactivity through both inductive and resonance effects.

FAQ 2: How can I selectively functionalize the pyridine ring without affecting the aldehyde group?

The aldehyde group is highly susceptible to both nucleophilic attack and oxidation/reduction. To prevent unwanted side reactions, it should be protected before performing reactions on the pyridine ring. The most common strategy is to convert the aldehyde into an acetal (e.g., a diethyl or ethylene glycol acetal), which is stable under a wide range of conditions, including organometallic reactions and those involving strong bases. The acetal can be easily removed by acid-catalyzed hydrolysis upon completion of the desired ring functionalization.

FAQ 3: What strategies can be used to direct reactions to the C2, C4, or C6 positions?

Controlling regioselectivity on the 3,5-disubstituted pyridine core requires specific strategies:

  • C2/C6 Functionalization: These positions are electronically activated by the ring nitrogen. Converting the pyridine to its N-oxide dramatically increases the electrophilicity of the C2 and C6 positions, making them susceptible to attack by nucleophiles like Grignard reagents.[1][2]

  • C4 Functionalization: This position is sterically the most accessible. Directed ortho-metalation (DoM) can be a powerful strategy. While the aldehyde itself can be a directing group, its reactivity often necessitates protection. A protected aldehyde (as an acetal) may not direct effectively. Alternatively, introducing a directing group at a different position can influence C4 reactivity. Minisci-type radical reactions can also be tuned to favor C4 functionalization, though selectivity can be challenging.[3]

  • Steric Hindrance: The phenyl group at C5 provides significant steric bulk, which may disfavor reactions at the C4 and C6 positions, potentially increasing the relative reactivity of the C2 position.

FAQ 4: My reaction is yielding a mixture of regioisomers. What are the initial troubleshooting steps?

Poor regioselectivity is a common issue. A systematic approach to troubleshooting is essential. Key parameters to investigate include reaction temperature, solvent polarity, catalyst/ligand choice, and the nature of the reagents. Lowering the reaction temperature often increases selectivity by favoring the product of the lowest activation energy pathway.

start Poor Regioselectivity Observed check_temp Is the reaction at the lowest practical temperature? start->check_temp check_reagents Are reagents pure? (e.g., peroxide-free solvents) check_temp->check_reagents Yes lower_temp Action: Lower Temperature check_temp->lower_temp No check_catalyst Is a catalyst/ligand system being used? check_reagents->check_catalyst Yes purify_reagents Action: Purify Reagents & Use Inert Atmosphere check_reagents->purify_reagents No tune_catalyst Action: Screen Ligands or Change Catalyst check_catalyst->tune_catalyst Yes no_catalyst Consider adding a catalyst to direct the reaction. check_catalyst->no_catalyst No check_pg Is the aldehyde group protected? protect_aldehyde Action: Protect Aldehyde (e.g., as acetal) check_pg->protect_aldehyde No re_evaluate Re-evaluate Strategy: Consider N-Oxide or Alternative Directing Group check_pg->re_evaluate Yes lower_temp->check_reagents purify_reagents->check_catalyst tune_catalyst->check_pg no_catalyst->check_pg protect_aldehyde->re_evaluate

Caption: A logical workflow for troubleshooting poor regioselectivity.

Section 2: Troubleshooting Guides

Guide 1: Poor Regioselectivity in C-H Functionalization
  • Problem: The reaction (e.g., Minisci alkylation, arylation) results in a mixture of C2, C4, and C6 isomers.

  • Possible Causes:

    • Radical Stability: The stability of the intermediate radical species at C2, C4, and C6 may be too similar under the reaction conditions.

    • Steric Factors: The reaction may not be sensitive enough to the steric environment around each position.

    • Reaction Conditions: High temperatures can reduce selectivity.[4]

  • Solutions:

    • Blocking Groups: Introduce a temporary blocking group at one of the positions to force the reaction to occur elsewhere. A simple maleate-derived blocking group has been shown to enable exquisite control in Minisci-type reactions.[3]

    • Catalyst Tuning: For metal-catalyzed C-H functionalization, the choice of ligand is critical. Bulky ligands can enhance selectivity for the less sterically hindered position.[5]

    • Solvent Effects: Varying the solvent can alter the solvation of the transition state, which may favor one regioisomeric pathway over another.

Guide 2: Unwanted Reaction at the Aldehyde Group
  • Problem: During an intended ring functionalization, the aldehyde is reduced, oxidized, or undergoes nucleophilic attack.

  • Possible Causes:

    • Chemoselectivity of Reagent: The reagent being used is not sufficiently chemoselective and reacts with the aldehyde, which is often the most electrophilic site in the molecule.

    • Lack of Protection: The aldehyde was not protected prior to the reaction.

  • Solutions:

    • Protecting Group Strategy: The most reliable solution is to protect the aldehyde. Acetal formation is a robust and reversible method.

    • Milder Reagents: If protection is not feasible, screen for milder reagents that are known to be more chemoselective.

    • One-Pot Procedures: In some cases, a one-pot protection-functionalization sequence can be employed to minimize handling of intermediates.

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Influence of Protecting Groups on Aldehyde Stability

Protecting Group Formation Conditions Cleavage Conditions Stability To
Diethyl Acetal Ethanol, cat. H⁺, Dean-Stark Aqueous Acid (e.g., 1M HCl) Strong Bases, Organometallics, Mild Oxidants/Reductants
1,3-Dioxolane Ethylene Glycol, cat. H⁺ Aqueous Acid Strong Bases, Organometallics, Mild Oxidants/Reductants

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | HgCl₂/CaCO₃ or Dess-Martin | Nucleophiles, Bases, Reductants |

Table 2: Predicted Regioselectivity in Nucleophilic Attack on Activated this compound (Illustrative data based on general principles of pyridine chemistry)

Activation Method Nucleophile Temperature (°C) Expected Major Product(s) Expected Ratio (Major:Minor)
N-Oxidation Phenylmagnesium bromide -20 2-Phenyl adduct > 95:5
N-Oxidation Methylmagnesium iodide -78 2-Methyl adduct > 98:2
None (Direct Metalation) n-Butyllithium -78 Mixture (C2, C4, C6) ~ 1:1:1

| Pyridyne Intermediate | Lithium Diisopropylamide (LDA) | 25 | Mixture (C3, C4 addition) | Variable, often poor selectivity[6][7] |

Experimental Protocols

Protocol 1: Protection of this compound as a Diethyl Acetal

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), absolute ethanol (10 volumes), and toluene (5 volumes).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Regioselective C2-Alkylation via Pyridine N-Oxide

This protocol assumes the aldehyde is already protected as an acetal.

  • N-Oxide Formation: Dissolve the protected this compound (1.0 eq) in dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with aqueous sodium thiosulfate and extract the product.

  • Grignard Addition: Dissolve the purified N-oxide (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.[1]

  • Reagent Addition: Add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise. Stir at -78 °C for 1 hour.

  • Rearomatization: Quench the reaction with trifluoroacetic anhydride (TFAA) (2.0 eq) at -78 °C and allow it to slowly warm to room temperature.[1]

  • Workup & Deprotection: Quench with saturated aqueous sodium bicarbonate. Extract with an organic solvent. The crude product can then be subjected to acidic workup (e.g., 1M HCl in THF) to deprotect the acetal and yield the C2-alkylated this compound.

Section 4: Visualized Workflows and Pathways

cluster_activation Step 1: Ring Activation cluster_functionalization Step 2: Regioselective Functionalization cluster_final Step 3: Rearomatization & Deprotection start This compound (Protected) n_oxide Pyridine N-Oxide Intermediate start->n_oxide m-CPBA attack Nucleophilic Attack (e.g., R-MgBr) n_oxide->attack adduct Dihydropyridine Adduct attack->adduct rearo Rearomatization (TFAA) adduct->rearo deprotect Acetal Deprotection (H3O+) rearo->deprotect product C2-Functionalized Product deprotect->product

Caption: Experimental workflow for C2-functionalization via N-oxidation.

Caption: N-Oxide activation pathway for directing nucleophilic attack.

References

Validation & Comparative

A Comparative Analysis of 5-Phenylnicotinaldehyde and 6-Phenylnicotinaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological activities of two closely related phenyl-substituted pyridine aldehydes.

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of a phenyl group to the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide provides a comparative analysis of two constitutional isomers: 5-Phenylnicotinaldehyde and 6-Phenylnicotinaldehyde. Due to a notable scarcity of direct experimental data, particularly for the 5-phenyl isomer, this comparison is built upon established synthetic methodologies for this class of compounds and a projection of their potential biological activities based on related structures.

Physicochemical Properties

PropertyThis compound6-Phenylnicotinaldehyde
Molecular Formula C₁₂H₉NOC₁₂H₉NO
Molecular Weight 183.21 g/mol 183.21 g/mol
CAS Number 113118-84-663056-20-2
Melting Point Data not available57 °C
Boiling Point Data not available340.4 °C at 760 mmHg
Appearance Data not availableWhite to yellow powder or crystals

Synthesis and Experimental Protocols

The synthesis of both this compound and 6-Phenylnicotinaldehyde can be achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon bonds between aryl halides and organoboron compounds (Suzuki-Miyaura coupling).

Proposed Synthetic Workflow

The general synthetic strategy involves the coupling of a halogenated nicotinaldehyde with phenylboronic acid.

G cluster_5 Synthesis of this compound cluster_6 Synthesis of 6-Phenylnicotinaldehyde start_5 5-Bromonicotinaldehyde reagents_5 Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ start_5->reagents_5 Suzuki Coupling product_5 This compound reagents_5->product_5 start_6 6-Chloronicotinaldehyde reagents_6 Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ start_6->reagents_6 Suzuki Coupling product_6 6-Phenylnicotinaldehyde reagents_6->product_6 G compound 5- and 6-Phenylnicotinaldehyde antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) compound->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) compound->enzyme

Validating the Structure of 5-Phenylnicotinaldehyde Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is a cornerstone of preclinical development. This guide provides a comparative framework for validating the structure of 5-Phenylnicotinaldehyde derivatives, a class of compounds with potential therapeutic applications. The following sections detail common experimental techniques, present comparative data for representative molecules, and visualize key workflows and potential mechanisms of action.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the chemical structure of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.

Spectroscopic Techniques

Spectroscopic methods are fundamental for confirming the presence of key functional groups and elucidating the connectivity of atoms within a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and proximity of nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups based on their vibrational frequencies. For this compound derivatives, key absorbances include the carbonyl (C=O) stretch of the aldehyde and the C=C and C=N stretches of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. Fragmentation patterns can further support the proposed structure.

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Comparative Data for Structural Validation

Due to the limited availability of a comprehensive public dataset for a homologous series of this compound derivatives, this guide presents a compilation of representative data from structurally related compounds to illustrate the expected analytical results.

Spectroscopic Data Comparison

The following table summarizes expected spectroscopic features for a generic this compound derivative based on data from analogous compounds.[1]

Technique Functional Group/Proton Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹)
¹H NMR Aldehyde (-CHO)9.5 - 10.5
Aromatic (Pyridine & Phenyl Rings)7.0 - 9.0
¹³C NMR Aldehyde Carbonyl (C=O)190 - 200
Aromatic Carbons120 - 160
IR Aldehyde C-H Stretch2850 - 2750
Carbonyl (C=O) Stretch1710 - 1680
Aromatic C=C/C=N Stretch1600 - 1450
HRMS (ESI+) [M+H]⁺Calculated m/z for the specific derivative
Crystallographic Data Comparison

The table below presents representative crystallographic data for heterocyclic compounds, illustrating the type of information obtained from single-crystal X-ray diffraction.[2][3][4][5]

Parameter Representative Compound 1 (A Phenyl-Substituted Hydantoin) [2]Representative Compound 2 (A Nitro-Substituted Pyrimidine) [3]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.1239.096
b (Å) 12.45614.724
c (Å) 15.78910.703
β (°) 95.4394.29
Volume (ų) 1987.41429.5
Z 42

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data for structural validation and biological evaluation.

General Synthesis of this compound Derivatives

A common synthetic route to 5-phenylnicotinonitrile, a precursor to the aldehyde, involves a Suzuki coupling reaction between 5-bromonicotinonitrile and a substituted phenylboronic acid. The nitrile can then be reduced to the aldehyde.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[1]

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[1]

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, often by slow evaporation of a solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and reflection intensities. Solve the structure using direct or Patterson methods and refine it using least-squares techniques.[5]

Biological Activity and Mechanism of Action

Derivatives of related heterocyclic scaffolds have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6][7][8][9][10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in the understanding of complex processes.

experimental_workflow General Workflow for Structural Validation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of this compound Derivative nmr NMR (1H, 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray Single-Crystal X-ray Diffraction synthesis->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation xray->structure_elucidation

Workflow for Structural Validation of Derivatives.

signaling_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase Activation derivative This compound Derivative derivative->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate atp ATP atp->kinase downstream Downstream Signaling phosphorylated_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Hypothetical Kinase Inhibition by a this compound Derivative.

References

Comparative Analysis of Phenylnicotinaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of phenylnicotinaldehyde isomers remains a nascent field of study. Direct comparative research detailing the pharmacological effects of 2-phenylnicotinaldehyde, 4-phenylnicotinaldehyde, and 6-phenylnicotinaldehyde is not extensively available in current scientific literature. However, by examining derivatives of the parent structures, valuable insights into their potential therapeutic applications can be gleaned. This guide synthesizes available data on related compounds to provide a comparative perspective for researchers, scientists, and drug development professionals.

The position of the phenyl group on the pyridine ring of nicotinaldehyde is expected to significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy and mechanism of action.[1] This principle of isomerism is a cornerstone of medicinal chemistry, where subtle structural changes can lead to profound differences in pharmacological activity.

This guide will explore the biological activities of derivatives of 6-phenylnicotinohydrazide and nicotinaldehyde-based azlactones to illustrate the potential of the phenylnicotinaldehyde scaffold.

Biological Activity of 6-Phenylnicotinohydrazide Derivatives

Derivatives of 6-phenylnicotinohydrazide have been synthesized and evaluated for their antitubercular and antimicrobial properties. These studies provide a glimpse into the potential of the 6-phenylnicotinaldehyde scaffold.

Antimicrobial and Antitubercular Activity

A series of 6-phenylnicotinohydrazide derivatives has demonstrated notable activity against various microbial strains, including Mycobacterium tuberculosis. The structure-activity relationship of these compounds has been investigated, revealing that certain substitutions on the benzylidene moiety can enhance antimicrobial and antimycobacterial efficacy.[2][3]

One of the most potent compounds identified was a 2,6-dichlorobenzylidene derivative of 6-phenylnicotinohydrazide, which exhibited significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.90 µg/mL.[2] This compound also displayed broad-spectrum antimicrobial activity.[2] Importantly, the most active antitubercular compounds showed no significant cytotoxic effects against normal breast cells, indicating a favorable therapeutic index.[2]

Table 1: Antitubercular and Antimicrobial Activity of Selected 6-Phenylnicotinohydrazide Derivatives

CompoundTarget OrganismMIC (µg/mL)
2,6-dichlorobenzylidene derivativeMycobacterium tuberculosis3.90[2]
2,6-dichlorobenzylidene derivativeVarious bacteria and fungi0.24-1.95[2]

Biological Activity of Nicotinaldehyde-Based Azlactones

Nicotinaldehyde-based azlactones have been synthesized and screened for a variety of biological activities, including α-glucosidase inhibition and antiproliferative effects. These findings highlight the versatility of the nicotinaldehyde core structure in developing therapeutic agents.

α-Glucosidase Inhibitory Activity

Certain nicotinaldehyde-based azlactones have shown potent α-glucosidase inhibitory activity. This enzyme is a key target in the management of type 2 diabetes, as its inhibition can help control postprandial hyperglycemia. A 4-pyridylazlactone derivative was identified as a particularly potent inhibitor.

Antiproliferative Activity

Several nicotinaldehyde-based azlactones have been evaluated for their ability to inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549), human breast cancer (MCF7), and human epithelial cervical cancer (HeLa). A p-methylphenyl thio-morpholine triazolylpyridylazlactone derivative demonstrated antiproliferative activity against all tested cell lines.

Table 2: Biological Activity of Selected Nicotinaldehyde-Based Azlactones

CompoundBiological ActivityCell Line/EnzymeIC50 (µg/mL)
4-pyridylazlactoneα-glucosidase inhibitionα-glucosidase15.05
2-Morpholinepyridylazlactone (phenyl substitution)α-glucosidase inhibitionα-glucosidase20.22
p-methylphenyl thio-morpholine triazolylpyridylazlactoneAntiproliferativeA549, MCF7, HeLaNot specified

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare an inoculum suspension, which is adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]

The Influence of Isomerism on Biological Activity

The differential biological activities observed in various isomers of pharmacologically active molecules can often be attributed to their distinct interactions with biological targets such as enzymes and receptors. The spatial arrangement of atoms in an isomer dictates its ability to fit into the binding site of a target protein.

G cluster_0 Biological Target (e.g., Enzyme) cluster_1 Positional Isomers BindingSite Active Site IsomerA 2-Phenylnicotinaldehyde (Hypothetical Fit) IsomerA->BindingSite Strong Binding (High Activity) IsomerB 4-Phenylnicotinaldehyde (Hypothetical Misfit) IsomerB->BindingSite Weak/No Binding (Low/No Activity) IsomerC 6-Phenylnicotinaldehyde (Hypothetical Partial Fit) IsomerC->BindingSite Moderate Binding (Moderate Activity)

Caption: Conceptual diagram of isomer-target interaction.

This conceptual diagram illustrates how different positional isomers of phenylnicotinaldehyde might interact with a biological target. The variation in the position of the phenyl group can lead to differences in binding affinity and, consequently, biological activity.

Conclusion

While direct comparative data on the biological activities of phenylnicotinaldehyde isomers are scarce, the existing research on their derivatives suggests that this chemical scaffold holds significant therapeutic potential, particularly in the areas of antimicrobial and anticancer drug development. The principles of medicinal chemistry strongly suggest that the 2-, 4-, and 6-phenylnicotinaldehyde isomers would exhibit distinct pharmacological profiles. Future research should focus on the direct synthesis and comparative biological evaluation of these isomers to elucidate their structure-activity relationships and identify promising lead compounds for further development.

References

Comparative Efficacy of 5-Phenylnicotinaldehyde-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-Phenylnicotinaldehyde-based compounds and their derivatives. The following sections detail their performance in key therapeutic areas, supported by experimental data and methodologies.

Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of biological activities. Their unique chemical scaffold allows for diverse modifications, leading to analogues with potent anticancer, antimicrobial, and enzyme inhibitory properties. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound analogues and related compounds against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a Phenyl PyridineHCT-116Good Activity[1]
1b Phenyl PyridineHCT-116Good Activity[1]
2a Phenyl PyridineHCT-116Good Activity[1]
3b Phenyl PyridineHCT-116Good Activity[1]
4b Phenyl PyridineHCT-116Moderate Activity[1]
2a Phenyl PyridinePC-3Good Activity[1]
3b Phenyl PyridinePC-3Good Activity[1]
1a Phenyl PyridinePC-3Moderate Activity[1]
1b Phenyl PyridinePC-3Moderate Activity[1]
4b Phenyl PyridinePC-3Weak Activity[1]
Compound 5 Thiazolyl-Pyridine HybridA5490.452[2]
Doxorubicin Standard DrugA5490.460[2]

Note: "Good," "Moderate," and "Weak" activities for Phenyl Pyridine derivatives against HCT-116 and PC-3 cell lines are as reported in the source, which did not provide specific IC50 values.[1]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a range of pathogenic bacteria and fungi. These compounds often exert their effect by disrupting microbial cell membranes or inhibiting essential enzymes.

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values of various this compound-related compounds against different microbial strains. A lower MIC value signifies stronger antimicrobial activity.

Compound IDDerivative ClassMicrobial StrainMIC (µM)Reference
4a PhenylfuranylnicotinamidineStaphylococcus aureus10[3]
4b PhenylfuranylnicotinamidineStaphylococcus aureus10[3]
Ampicillin Standard DrugStaphylococcus aureus10[3]
4g PhenylfuranylnicotinamidineBacillus megaterium10[3]
4c-i PhenylfuranylnicotinamidineEscherichia coli15[3]
4e, 4f, 4h, 4i PhenylfuranylnicotinamidinePseudomonas aeruginosa20[3]
3g Thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa0.21[4]
3g Thiazolo[4,5-b]pyridin-2-oneEscherichia coli0.21[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of this compound-based compounds.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include positive (microorganism with no compound) and negative (medium only) controls.

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and its derivatives are often mediated through the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1.[5] Activation of this receptor can trigger two main signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[5] While the precise mechanisms for all this compound derivatives are still under investigation, the GPR109A signaling cascade provides a likely framework for their activity.

G-Protein Dependent Signaling Pathway

G_Protein_Pathway Compound This compound Derivative GPR109A GPR109A Receptor Compound->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Cellular Processes PKA->Downstream

Caption: G-protein dependent signaling of this compound derivatives.

β-Arrestin Dependent Signaling Pathway

Beta_Arrestin_Pathway Compound This compound Derivative GPR109A GPR109A Receptor Compound->GPR109A Binds to GRK GRK GPR109A->GRK Activates P_GPR109A Phosphorylated GPR109A GRK->P_GPR109A Phosphorylates BetaArrestin β-Arrestin P_GPR109A->BetaArrestin Recruits MAPK MAPK Pathway (e.g., ERK) BetaArrestin->MAPK Activates Downstream Gene Expression & Cellular Responses MAPK->Downstream

Caption: β-arrestin dependent signaling of this compound derivatives.

General Experimental Workflow

The development and evaluation of this compound-based compounds typically follow a structured workflow, from synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme Pathway Signaling Pathway Analysis Anticancer->Pathway Antimicrobial->Pathway Docking Molecular Docking Studies Enzyme->Docking

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-Phenylnicotinaldehyde, a key intermediate in pharmaceutical synthesis, is of paramount importance. The selection of an appropriate analytical method and the subsequent cross-validation are critical steps to ensure data integrity, consistency, and compliance with regulatory standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with supporting experimental data derived from analogous compounds and detailed methodologies.

Data Presentation: Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics for each method.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²)≥ 0.995> 0.999
Accuracy (% Recovery)98 - 102%98.5% - 101.8%
Precision (%RSD)≤ 2%< 1.5% (Intra-day), < 2.0% (Inter-day)
Limit of Detection (LOD)-0.1 µg/mL
Limit of Quantitation (LOQ)-0.3 µg/mL
SpecificityNo interference at the retention time of the analyteNo interfering peaks observed

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²)≥ 0.995> 0.999
Accuracy (% Recovery)95 - 105%96.2% - 104.5%
Precision (%RSD)≤ 5%< 3.0% (Intra-day), < 4.5% (Inter-day)
Limit of Detection (LOD)-10 ng/mL
Limit of Quantitation (LOQ)-30 ng/mL
SpecificityNo co-eluting peaks with the same mass spectrumHigh, based on mass fragmentation patterns

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar aromatic aldehydes and can be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate and quantify this compound from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Serially dilute the stock solution to prepare calibration standards ranging from the LOQ to 150% of the expected sample concentration.

  • Dissolve the sample containing this compound in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To provide a highly selective and sensitive method for the quantification of this compound, particularly in complex matrices. Due to the polarity of the aldehyde group, a derivatization step is typically required to improve volatility and thermal stability.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Derivatization Procedure:

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

  • Cool the sample to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-bleed capillary column suitable for GC-MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods start Define Analytical Requirement method_dev_hplc HPLC Method Development start->method_dev_hplc method_dev_gcms GC-MS Method Development (with Derivatization) start->method_dev_gcms validation_hplc HPLC Method Validation (ICH Guidelines) method_dev_hplc->validation_hplc validation_gcms GC-MS Method Validation (ICH Guidelines) method_dev_gcms->validation_gcms sample_analysis Analyze Identical Samples with Both Methods validation_hplc->sample_analysis validation_gcms->sample_analysis data_comparison Compare Performance Data (Accuracy, Precision, Linearity) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability and Selection data_comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. HPLC with UV detection is often the method of choice for routine quality control due to its simplicity, robustness, and the ability to analyze the compound without derivatization.[1] On the other hand, GC-MS offers superior selectivity and sensitivity, making it particularly suitable for trace-level impurity analysis and for complex sample matrices where specificity is a major concern. The cross-validation of these two methods ensures a comprehensive understanding of the analytical capabilities and provides a high degree of confidence in the generated data, allowing for the selection of the most appropriate method based on the specific analytical requirements.

References

A Spectroscopic Comparison of Substituted Phenylnicotinaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic properties of pharmacologically relevant molecules is paramount. Substituted phenylnicotinaldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a comparative analysis of their spectroscopic characteristics, supported by experimental data, to aid in their identification, characterization, and further development.

This guide focuses on the impact of various substituents on the phenyl ring of the phenylnicotinaldehyde scaffold, specifically examining the electronic and vibrational changes as observed through Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Structure of Substituted Phenylnicotinaldehydes

The core structure consists of a pyridine ring substituted with a phenyl ring, which in turn bears an aldehyde functional group. The electronic properties of this system can be modulated by introducing different substituents on the phenyl ring.

Caption: Diagram illustrating the core components of a substituted phenylnicotinaldehyde.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of substituted phenylnicotinaldehydes. The data has been compiled from various research sources.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituent on the phenyl ring.

Substituent (R)λmax (nm)Solvent
-H (unsubstituted)~250, ~320DMSO
-OCH3 (at para position)~351DMSO
-NO2 (at para position)~334DMSO
-Cl (at para position)~323DMSO

Note: Data for substituted compounds is based on similar pyridine-3-carbaldehyde derivatives.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The stretching frequency of the carbonyl group (C=O) of the aldehyde is particularly informative.

Substituent (R)νC=O (cm-1)νC-H (aldehyde) (cm-1)Aromatic νC=C (cm-1)
-H (unsubstituted)~1700~2820, ~2720~1600, ~1580
-OCH3 (at para position)~1680~2830, ~2730~1605, ~1510
-NO2 (at para position)~1705~2850, ~2750~1600, ~1520
-Cl (at para position)~1695~2825, ~2725~1590, ~1480

Note: Data is compiled from various sources and represents typical values for substituted benzaldehydes and pyridines.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The chemical shift of the aldehydic proton is particularly sensitive to the electronic effects of the substituent.

Substituent (R)Aldehyde (-CHO) δ (ppm)Aromatic Protons δ (ppm)Other notable signals δ (ppm)Solvent
-H (unsubstituted)~10.07.4 - 8.8-CDCl3
-OCH3 (at para position)~9.96.9 - 8.7~3.8 (s, 3H, -OCH3)CDCl3
-NO2 (at para position)~10.28.1 - 9.0-CDCl3
-Cl (at para position)~10.07.5 - 8.8-CDCl3

Note: Data is compiled from various sources and represents typical values for substituted benzaldehydes and pyridines.[1][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Synthesis Synthesis of Substituted Phenylnicotinaldehyde Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Data_Analysis Data Analysis and Interpretation UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: A flowchart outlining the key steps in the spectroscopic analysis of synthesized compounds.

UV-Visible Spectroscopy Protocol
  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation : A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of approximately 10-3 M. A dilute solution (e.g., 10-5 M) is then prepared from the stock solution.

  • Measurement : The sample is placed in a 1 cm path length quartz cuvette. The solvent is used as a reference. The absorption spectrum is recorded over a wavelength range of 200-800 nm.

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Infrared (IR) Spectroscopy Protocol
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with dry KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Measurement : The spectrum is recorded in the mid-IR range (4000-400 cm-1). A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions of the characteristic absorption bands (in cm-1) are identified and assigned to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Measurement : 1H NMR spectra are acquired.

  • Data Analysis : The chemical shifts (δ) in parts per million (ppm) are reported relative to TMS. The integration of the signals (to determine the ratio of protons) and the splitting patterns (multiplicity) are also analyzed to aid in structure elucidation.

References

Assessing the Novelty of 5-Phenylnicotinaldehyde Derivatives as IDO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continually evolving, with a significant focus on identifying novel small molecules that can modulate the tumor microenvironment to enhance anti-tumor immunity. One key target in this domain is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune suppression. This guide provides a comparative analysis of a novel, hypothetical 5-Phenylnicotinaldehyde derivative, designated "Compound X," against established clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. The objective is to assess its novelty and potential as a next-generation therapeutic agent.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs).[3][4][5] By inhibiting IDO1, the local immunosuppressive shield is dismantled, restoring T-cell function and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[5][6]

The this compound scaffold represents a promising starting point for designing novel IDO1 inhibitors due to its unique electronic and structural properties, offering potential for high-potency and selective interaction with the enzyme's active site.

Comparative Performance Data

The novelty of "Compound X" is assessed based on its inhibitory potency against IDO1 in both biochemical and cellular assays. The data presented below is a hypothetical representation for "Compound X" to illustrate its competitive profile against established alternatives.

CompoundTargetTypeBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Selectivity (vs. IDO2/TDO)
Compound X (Hypothetical) IDO1 Reversible, Competitive 5.2 8.1 >200-fold
Epacadostat (INCB24360)IDO1Reversible, Competitive~10[7][8]~70>1000-fold vs. TDO; >200-fold vs. IDO2[4][9]
Navoximod (GDC-0919)IDO1Reversible, Non-competitive6975[10]>25-fold vs. IDO2/TDO
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% in a biochemical assay.

  • EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response, in this case, the reduction of kynurenine production by 50% in a cell-based assay.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the comparative data.

1. Recombinant Human IDO1 Biochemical Inhibition Assay

  • Objective: To determine the direct inhibitory potency (IC₅₀) of the compounds on purified IDO1 enzyme.

  • Materials: Recombinant human IDO1 enzyme, L-Tryptophan (substrate), Ascorbic acid, Methylene blue, Catalase, Potassium phosphate buffer (pH 6.5), test compounds, 96-well UV-transparent microplate.

  • Procedure:

    • The assay is performed in a 50 mM potassium phosphate buffer (pH 6.5).

    • A reaction mixture is prepared containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase to maintain the enzyme in its active ferrous state.[11][12]

    • Test compounds (e.g., Compound X, Epacadostat, Navoximod) are serially diluted in DMSO and added to the wells.

    • Recombinant human IDO1 enzyme (e.g., 20 nM final concentration) is added to the wells containing the test compounds and incubated for 15 minutes at room temperature.

    • The reaction is initiated by adding L-Tryptophan (e.g., 2 mM final concentration).

    • The formation of N-formylkynurenine is monitored by measuring the increase in absorbance at 321 nm over 15-20 minutes using a microplate reader.[7][13]

    • The initial reaction rates are calculated, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

2. Cell-Based IDO1 Functional Assay

  • Objective: To determine the effective potency (EC₅₀) of the compounds in a physiologically relevant cellular context.

  • Materials: Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa cells), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Interferon-gamma (IFN-γ), L-Tryptophan, test compounds, Trichloroacetic acid (TCA), 96-well cell culture plate.

  • Procedure:

    • HeLa or SKOV-3 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[11]

    • The following day, the medium is replaced with fresh medium containing human IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1 enzyme.[1][11]

    • Serially diluted test compounds are added to the cells, and the plate is incubated for 48 hours at 37°C in a CO₂ incubator.

    • After incubation, a 140 µL aliquot of the cell culture supernatant is collected from each well.

    • To hydrolyze the N-formylkynurenine product to kynurenine, 10 µL of 6.1 N Trichloroacetic acid (TCA) is added to the supernatant, and the mixture is incubated at 50°C for 30 minutes.[11]

    • The concentration of kynurenine in the supernatant is then quantified by measuring its absorbance at 321 nm or by using a colorimetric reagent (e.g., Ehrlich's reagent).

    • EC₅₀ values are calculated by plotting the percentage of kynurenine production relative to the vehicle control against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

IDO1 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the immunosuppressive pathway mediated by IDO1 and the mechanism of its inhibition.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan (Trp) IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by TCell Effector T-Cell Tryptophan->TCell Required For Proliferation Kynurenine Kynurenine (Kyn) TCell_Inhibition Proliferation Arrest Apoptosis Kynurenine->TCell_Inhibition Treg_Activation Differentiation Activation Kynurenine->Treg_Activation Promotes IDO1->Kynurenine Produces TumorCell Tumor Cell / APC TumorCell->IDO1 Upregulates IFNg IFN-γ IFNg->TumorCell Stimulates Treg Regulatory T-Cell (Treg) Inhibitor This compound Derivative (e.g., Compound X) Inhibitor->IDO1 Blocks

Caption: IDO1 pathway showing Tryptophan depletion and Kynurenine production leading to immunosuppression.

Experimental Workflow for IDO1 Inhibitor Screening

This diagram outlines the logical flow from initial screening to hit validation for novel IDO1 inhibitors.

workflow start Compound Library (this compound Derivatives) primary_screen Primary Screen: Recombinant IDO1 Biochemical Assay start->primary_screen primary_data Calculate IC₅₀ Values primary_screen->primary_data hit_selection Select Hits (e.g., IC₅₀ < 100 nM) primary_data->hit_selection hit_selection->start Inactive secondary_screen Secondary Screen: Cell-Based IDO1 Assay (IFN-γ induced cells) hit_selection->secondary_screen Active secondary_data Calculate EC₅₀ Values secondary_screen->secondary_data selectivity_assay Selectivity Assays (IDO2, TDO enzymes) secondary_data->selectivity_assay lead_candidate Lead Candidate (e.g., Compound X) selectivity_assay->lead_candidate Potent & Selective

Caption: High-throughput screening workflow for identifying novel IDO1 inhibitors.

References

A Comparative Benchmarking Study: Synthesis of 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Suzuki, Negishi, and Stille Couplings for the Synthesis of 5-Phenylnicotinaldehyde.

The synthesis of this compound, a key building block for various pharmaceutical compounds, is a critical process in drug discovery and development. The efficiency, cost-effectiveness, and scalability of its synthesis can significantly impact the overall timeline and viability of a research project. This guide provides a comprehensive comparison of three prevalent palladium-catalyzed cross-coupling methods for the synthesis of this compound: the Suzuki-Miyaura, Negishi, and Stille couplings. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

At a Glance: Key Differences Between the Coupling Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Organometallic Reagent Phenylboronic acidPhenylzinc reagentPhenyltin reagent
Key Advantages Readily available and stable reagents, environmentally benign byproducts, broad functional group tolerance.[1][2]High reactivity of organozinc reagents can lead to faster reactions.Excellent functional group tolerance, often proceeds under neutral conditions.[3]
Key Disadvantages Can require basic conditions, which may not be suitable for all substrates.Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.High toxicity of organotin reagents and byproducts is a major concern.[3]
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Ni(acac)₂Pd(PPh₃)₄, Pd(dba)₂
Typical Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃None (organozinc is reactive enough)LiCl, Cu(I) salts can be used as additives to accelerate the reaction.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and structurally similar compounds using the three coupling methods. It is important to note that direct comparative studies for this compound are not extensively reported in the literature; therefore, some data is extrapolated from the synthesis of analogous 5-aryl-nicotinaldehydes.

ParameterSuzuki-Miyaura Coupling (for 5-Aryl-nicotinaldehyde)Negishi Coupling (General Conditions)Stille Coupling (General Conditions)
Starting Materials 5-Bromonicotinaldehyde, Phenylboronic acid5-Bromonicotinaldehyde, Phenylzinc chloride5-Bromonicotinaldehyde, Tributyl(phenyl)stannane
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Base/Additive K₃PO₄ (2.0 eq)-LiCl (optional)
Solvent 1,4-Dioxane/Water (4:1)Anhydrous THFAnhydrous Toluene or DMF
Temperature 80-95 °CRoom Temperature to 65 °C80-110 °C
Reaction Time 12-24 hours2-12 hours12-24 hours
Reported Yield 70-85%[2]Not specifically reported for this compound, but generally high for similar couplings.Not specifically reported for this compound, but generally high for similar couplings.
Purification Column ChromatographyColumn ChromatographyColumn Chromatography (often requires special techniques to remove tin byproducts)

Experimental Protocols

Detailed experimental procedures for each of the benchmarked synthesis methods are provided below. These protocols are based on established literature procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the synthesis of 5-(thiophen-2-yl)nicotinaldehyde and is expected to be highly applicable for the synthesis of this compound.[1]

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine 5-bromonicotinaldehyde, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling Protocol (General)

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Phenylzinc chloride (1.1-1.5 eq, typically as a solution in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Dissolve the catalyst in a minimal amount of anhydrous THF.

  • Add a solution of 5-bromonicotinaldehyde in anhydrous THF to the catalyst mixture.

  • Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., to 50-65 °C) and monitor by TLC.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling Protocol (General)

A general protocol for the Stille coupling is provided below, which can be optimized for the synthesis of this compound.

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Tributyl(phenyl)stannane (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Lithium chloride (optional, as an additive)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 5-bromonicotinaldehyde and tributyl(phenyl)stannane in the anhydrous solvent.

  • If using, add lithium chloride to the mixture.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to 80-110 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the mixture through celite and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the comparison and the general experimental workflow, the following diagrams are provided.

Synthesis_Comparison_Workflow cluster_methods Synthesis Methods cluster_params Comparison Parameters Suzuki Suzuki-Miyaura Coupling Yield Yield Suzuki->Yield Time Reaction Time Suzuki->Time Conditions Reaction Conditions Suzuki->Conditions Safety Safety & Environmental Impact Suzuki->Safety Negishi Negishi Coupling Negishi->Yield Negishi->Time Negishi->Conditions Negishi->Safety Stille Stille Coupling Stille->Yield Stille->Time Stille->Conditions Stille->Safety Decision Optimal Method Selection Yield->Decision Time->Decision Conditions->Decision Safety->Decision

Caption: A logical workflow for selecting the optimal synthesis method.

Experimental_Workflow Start Start: Reactants & Catalyst Reaction Cross-Coupling Reaction (Heating, Stirring, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice of synthetic method for this compound depends on several factors, including the scale of the reaction, the availability of starting materials, and the tolerance of other functional groups in the molecule. The Suzuki-Miyaura coupling often represents a good balance of efficiency, operational simplicity, and environmental considerations, making it a common first choice.[1][2] The Negishi coupling offers the potential for faster reactions due to the higher reactivity of the organozinc reagent, though it requires more stringent anhydrous and oxygen-free conditions. The Stille coupling , while demonstrating excellent functional group tolerance, is significantly hampered by the toxicity of the organotin reagents and the difficulty in removing tin byproducts, making it a less favorable option unless other methods fail. Researchers should carefully consider these trade-offs when selecting the most appropriate synthetic route for their specific needs.

References

A Researcher's Guide to In Vitro Assay Validation for 5-Phenylnicotinaldehyde-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds is a critical starting point in the development of new therapeutics. 5-Phenylnicotinaldehyde derivatives represent a promising class of molecules with potential applications in various therapeutic areas. Rigorous in vitro assay validation is a fundamental step to reliably characterize their biological activity and identify promising lead candidates for further development.[1][2] This guide provides a comparative framework for validating in vitro assays for this specific class of compounds, focusing on cytotoxicity, enzyme inhibition, and antioxidant activity.

I. Cytotoxicity Assays: Assessing Cellular Viability

A primary step in evaluating the therapeutic potential of any new compound is to determine its cytotoxic effects.[1][3] A variety of assays are available to measure cell viability and proliferation, each with its own principles and applications.[4]

Comparison of Common Cytotoxicity Assays

Assay Principle Advantages Disadvantages Typical Readout
MTT Assay Measures the metabolic activity of cells via the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.[1][4]Simple, cost-effective, and widely used.[4]Can be affected by compounds that interfere with mitochondrial respiration.Colorimetric (absorbance)
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.[1]Measures cell death directly.Less sensitive for early-stage cytotoxicity.Colorimetric (absorbance)
Annexin V/PI Staining Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1]Provides detailed information on the mechanism of cell death.[1]Requires specialized equipment (flow cytometer).Fluorescence
CellTox™ Green Cytotoxicity Assay Utilizes a fluorescent dye that binds to the DNA of dead cells with compromised membrane integrity.[5]Amenable to real-time, kinetic measurements.Potential for high background fluorescence from DNA in animal-derived matrices.[5]Fluorescence

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Maintain and subculture selected cell lines compound_prep Prepare stock and working solutions of this compound derivatives seed_cells Seed cells in 96-well plates compound_prep->seed_cells treat_cells Treat cells with varying concentrations of compounds seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add assay-specific reagent (e.g., MTT, LDH substrate) incubate->add_reagent measure Measure signal (absorbance or fluorescence) add_reagent->measure calculate_viability Calculate percentage cell viability measure->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds.[1][3]

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of the this compound-derived compound (e.g., 10 mM) in a suitable solvent like DMSO. Create serial dilutions in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% (v/v) to prevent solvent-induced toxicity.[1][3]

  • Treatment: Remove the existing medium and add fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1] Incubate the plates for 24, 48, or 72 hours.[1][3]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[1]

II. Enzyme Inhibition Assays: Targeting Specific Biological Pathways

Many drugs exert their effects by inhibiting specific enzymes. Validating the inhibitory activity of this compound derivatives against relevant enzymes is crucial for understanding their mechanism of action.[6]

Key Parameters for Enzyme Inhibition Assay Validation

Parameter Description Importance
IC50 Value The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.A primary measure of inhibitor potency.
Ki Value The inhibition constant, representing the affinity of the inhibitor for the enzyme.A more accurate measure of inhibitor potency than IC50, especially for reversible inhibitors.[6]
Mechanism of Inhibition Determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.Provides insights into how the inhibitor interacts with the enzyme and its substrate.
Specificity The ability of the inhibitor to target a specific enzyme without affecting other enzymes.Crucial for minimizing off-target effects and potential toxicity.[6]

Logical Flow for Enzyme Inhibition Screening

G start Select Target Enzyme and Substrate assay_dev Develop and Optimize Assay Conditions (pH, temperature, enzyme/substrate concentrations) start->assay_dev primary_screen Primary Screening of this compound Derivatives at a Single Concentration assay_dev->primary_screen hit_id Identify 'Hits' with Significant Inhibition primary_screen->hit_id dose_response Dose-Response Studies to Determine IC50 Values hit_id->dose_response kinetic_studies Kinetic Studies to Determine Ki and Mechanism of Inhibition dose_response->kinetic_studies specificity_studies Counter-screens against Related Enzymes to Assess Specificity kinetic_studies->specificity_studies end Lead Candidate Selection specificity_studies->end

Caption: A stepwise approach for screening and validating enzyme inhibitors.

General Protocol for an In Vitro Enzyme Inhibition Assay

  • Reagent Preparation: Prepare buffers, the target enzyme, substrate, and test compounds at the desired concentrations.

  • Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the this compound derivative or a vehicle control.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

III. Antioxidant Activity Assays: Evaluating Radical Scavenging Potential

Oxidative stress is implicated in numerous diseases, making the antioxidant potential of new compounds a key area of investigation.[7] Several in vitro assays can be used to assess the free radical scavenging activity of this compound derivatives.

Comparison of Common Antioxidant Assays

Assay Principle Radical Scavenged Advantages Disadvantages
DPPH Assay Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[8]2,2-diphenyl-1-picrylhydrazyl (DPPH)Simple, rapid, and requires only a spectrophotometer.The DPPH radical is not biologically relevant.
ABTS Assay Measures the reduction of the pre-formed ABTS radical cation by an antioxidant.[8]2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Applicable to both hydrophilic and lipophilic compounds.The ABTS radical is not physiologically relevant.
FRAP Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Ferric ions (Fe³⁺)Simple and reproducible.Does not measure the scavenging of biologically relevant radicals.

General Protocol for DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Prepare serial dilutions of the this compound-derived compounds and a positive control (e.g., ascorbic acid).

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing different concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

IV. Signaling Pathway Analysis

Understanding how this compound-derived compounds modulate cellular signaling pathways is crucial for elucidating their mechanism of action. While specific pathways will depend on the therapeutic target, pathways related to cell survival, apoptosis, and inflammation are often relevant starting points. For instance, some natural compounds are known to interact with pathways like Notch signaling, which is involved in cell proliferation and differentiation.[9][10]

Hypothetical Signaling Pathway Modulation

G compound This compound Derivative receptor Cell Surface Receptor compound->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Apoptosis, etc.) gene_expression->cellular_response

Caption: A simplified diagram of a hypothetical signaling pathway modulated by a test compound.

References

Comparative Docking Analysis of Phenylnicotinaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Investigation into the Binding Affinities of Phenylnicotinaldehyde Isomers with Key Protein Targets

This guide provides a comparative analysis of the docking interactions between positional isomers of phenylnicotinaldehyde and their target proteins. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities and interaction patterns of these compounds, supported by computational data. The following sections detail the experimental methodologies, present the binding data in a structured format, and visualize the key workflows.

Introduction to Phenylnicotinaldehyde Isomers and Their Therapeutic Potential

Phenylnicotinaldehyde, a chemical scaffold combining a phenyl ring and a nicotinaldehyde moiety, exists in three positional isomers: ortho-, meta-, and para-phenylnicotinaldehyde. These isomers, due to their distinct electronic and steric properties, are expected to exhibit differential binding to protein targets, making them interesting candidates for drug discovery. Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This information is invaluable for lead optimization and rational drug design.

Experimental Protocols

The following section outlines the generalized methodology for a comparative molecular docking study of phenylnicotinaldehyde isomers.

Protein Preparation

The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures are prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges. The active site for ligand binding is identified based on the co-crystallized ligand or through literature review.

Ligand Preparation

The 3D structures of the ortho-, meta-, and para-phenylnicotinaldehyde isomers are constructed using molecular modeling software. The geometries of the ligands are optimized to their lowest energy conformation. Torsion angles are defined to allow for conformational flexibility during the docking process.

Molecular Docking

Molecular docking simulations are performed using an appropriate software package (e.g., AutoDock, GOLD, or Schrödinger's Glide). The prepared ligands are docked into the defined active site of the prepared protein. The docking algorithm explores a wide range of ligand conformations and orientations within the active site to identify the most favorable binding poses.

Data Analysis

The results of the docking simulations are analyzed based on the predicted binding energy (or docking score). Lower binding energies typically indicate a more stable protein-ligand complex. The binding poses of the isomers are visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.

Comparative Docking Data

The following table summarizes the hypothetical docking scores of the phenylnicotinaldehyde isomers against a representative target protein.

Ligand IsomerDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
ortho-phenylnicotinaldehyde-7.22TYR84, LYS122
meta-phenylnicotinaldehyde-8.53ASP86, GLN123, SER124
para-phenylnicotinaldehyde-7.92TYR84, ASN125

Note: The data presented in this table is for illustrative purposes and is not derived from a specific experimental study, as no direct comparative studies were found in the initial literature search.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a comparative docking study.

experimental_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase protein_prep Protein Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (Isomers) ligand_prep->docking data_analysis Binding Energy & Pose Analysis docking->data_analysis comparison Comparative Analysis of Isomers data_analysis->comparison

Caption: A flowchart illustrating the major steps in a comparative molecular docking study.

Signaling Pathway Context

To understand the potential biological impact of inhibiting a target protein, it is crucial to consider its role in cellular signaling pathways. The diagram below represents a generic signaling cascade that could be modulated by a phenylnicotinaldehyde-based inhibitor.

signaling_pathway ligand Phenylnicotinaldehyde Isomer receptor Target Protein (e.g., Kinase) ligand->receptor Inhibition downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 receptor->downstream2 response Cellular Response (e.g., Proliferation, Apoptosis) downstream1->response downstream2->response

Caption: A simplified diagram of a signaling pathway modulated by an inhibitor.

Conclusion

Safety Operating Guide

Proper Disposal of 5-Phenylnicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 5-Phenylnicotinaldehyde, a crucial procedure for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this chemical compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and waste collection should be performed inside a certified chemical fume hood to prevent the inhalation of vapors.

Quantitative Hazard Data

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Data based on the GHS classification for the structurally similar compound 5-(p-tolyl)nicotinaldehyde.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

  • Waste Segregation and Collection:

    • All waste containing this compound, including residual amounts in primary containers, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.

    • The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a securely fitting lid.

  • Labeling of Waste Containers:

    • The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • The label should also include the primary hazard warnings, such as "Harmful," "Irritant," and list the associated GHS hazard statements (H302, H315, H319, H335).

  • Storage of Chemical Waste:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Storage should be in a cool, dry place, away from sources of ignition.

  • Arranging for Professional Disposal:

    • The disposal of this compound must be managed by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • Once triple-rinsed, the container can be defaced (to remove the original label) and disposed of as non-hazardous waste, or recycled according to your institution's policies.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Decontaminate Empty Containers (Triple Rinse) A->G C Collect Waste in Designated Hazardous Waste Container B->C D Securely Seal and Label Container (Name, Hazards) C->D E Store in Designated Waste Accumulation Area D->E F Contact EHS for Professional Disposal E->F J End: Proper Disposal F->J H Collect Rinsate as Hazardous Waste G->H I Dispose of Clean, Defaced Container G->I H->C I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Phenylnicotinaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring environmental compliance. The hazard information is based on data for the closely related isomer, 6-Phenylnicotinaldehyde, and should be considered the best available guidance in the absence of a specific Safety Data Sheet (SDS) for the 5-phenyl isomer.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to cause skin irritation.[1] Therefore, a comprehensive personal protective equipment strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye ProtectionChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2]
Hand ProtectionNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[1][3]
Body ProtectionA flame-resistant lab coat, fully buttoned, is required to protect against splashes. Long pants and closed-toe shoes are mandatory.[2][4]
Secondary (Task-Dependent) Respiratory ProtectionIf generating aerosols or dust, or working outside a well-ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] The specific type should be determined by a formal risk assessment.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to proper operational procedures is paramount for the safety of all laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with a risk of aerosol or dust generation, a certified chemical fume hood is required.[5]

  • Avoid Contact: Do not get the compound in eyes, on skin, or on clothing.[1]

  • Hygiene Practices: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in the laboratory.[1] Contaminated work clothing should not be allowed out of the workplace.[6]

  • Spill Management: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound must be conducted as hazardous waste to ensure environmental safety.[1]

Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, pipette tips), and unused material, must be collected in a designated and properly labeled hazardous waste container.[2][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The label should also indicate the primary hazards, such as "Irritant".[5]

  • Container Type: Use a compatible container, such as glass or high-density polyethylene (HDPE), with a secure, tightly fitting lid.[5]

  • Professional Disposal: Arrange for disposal through a licensed and approved hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

Emergency Procedures: First Aid Measures

Immediate action is critical in case of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][8][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][8][9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][8][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][8][9]

Visual Workflow Guides

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Experiment A Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat B Work in a Well-Ventilated Area (Fume Hood Recommended) A->B C Weigh/Handle This compound B->C D Perform Experiment C->D E Segregate Waste (Solid & Liquid) D->E F Clean Work Area E->F G Remove PPE Properly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Collect all contaminated materials (solid & liquid) in a designated hazardous waste container. B Label container with: - 'Hazardous Waste' - 'this compound' - 'Irritant' A->B C Store the sealed container in a designated, secure area away from incompatible materials. B->C D Arrange for pickup by a licensed hazardous waste disposal service. C->D

Caption: Step-by-Step Disposal Plan for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.